Product packaging for Chloroxine(Cat. No.:CAS No. 773-76-2)

Chloroxine

Cat. No.: B1668839
CAS No.: 773-76-2
M. Wt: 214.04 g/mol
InChI Key: WDFKMLRRRCGAKS-UHFFFAOYSA-N
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Description

Chloroxine, with the chemical name 5,7-dichloro-8-hydroxyquinoline and the molecular formula C9H5Cl2NO, is a multifunctional compound with significant research applications . Its molecular weight is 214.05 g·mol⁻¹ . Researchers value this compound for its bacteriostatic and fungistatic properties, which make it effective against a broad spectrum of organisms including Streptococci, Staphylococci, and Candida albicans . This broad-spectrum activity supports its use in various research contexts, from studying infectious diarrhea and disorders of the intestinal microflora to exploring applications in giardiasis and inflammatory bowel disease . In dermatological research, this compound is a key compound for investigating dandruff and seborrheic dermatitis, as it helps study the modulation of microbial growth on the skin . The mechanism of action underlying its antimicrobial effects, while not fully elucidated in the available literature, is an area of ongoing scientific inquiry. This compound is provided for Research Use Only and is a vital tool for scientists in microbiology, dermatology, and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B1668839 Chloroxine CAS No. 773-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloroquinolin-8-ol
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InChI

InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
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InChI Key

WDFKMLRRRCGAKS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1
Source PubChem
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Molecular Formula

C9H5Cl2NO
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DSSTOX Substance ID

DTXSID5022801
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Molecular Weight

214.04 g/mol
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Physical Description

Solid
Record name Chloroxine
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Solubility

1.38e-01 g/L
Record name Chloroxine
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CAS No.

773-76-2
Record name Chloroxine
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Melting Point

179.5 °C
Record name Chloroxine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Antibacterial Mechanism of Action of Chloroxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxine, a halogenated derivative of 8-hydroxyquinoline, exhibits broad-spectrum antimicrobial activity. While detailed mechanistic studies on this compound are not abundant in publicly available literature, its structural class provides a strong basis for a proposed mechanism of action centered on metal ion chelation. This technical guide synthesizes the available data and provides a comprehensive overview of the core antibacterial mechanism of this compound, drawing inferences from studies on related 8-hydroxyquinoline compounds. The primary mode of action is believed to be the disruption of essential bacterial metabolic processes through the sequestration of divalent metal cations, which are crucial cofactors for various metalloenzymes. This guide presents quantitative antimicrobial activity data, details relevant experimental protocols, and provides visualizations of the proposed signaling pathways and experimental workflows.

Introduction

This compound (5,7-dichloro-8-hydroxyquinoline) is a synthetic compound recognized for its antibacterial and antifungal properties.[1] Despite its established use in some topical applications, a detailed understanding of its molecular mechanism of action as an antibacterial agent remains an area of active inference rather than direct, exhaustive study. As a member of the 8-hydroxyquinoline class of compounds, its biological activity is intrinsically linked to its ability to act as a potent chelating agent for metal ions.[2][3] This guide will explore this proposed mechanism in detail.

Proposed Core Mechanism of Action: Metal Ion Chelation

The central hypothesis for this compound's antibacterial activity is its ability to chelate essential divalent metal ions, such as Fe²⁺, Mg²⁺, Mn²⁺, and Zn²⁺. These metal ions are indispensable for bacterial survival as they serve as critical cofactors for a multitude of enzymes involved in vital cellular processes.

The proposed sequence of events is as follows:

  • Cellular Entry: The lipophilic nature of the this compound molecule facilitates its passage across the bacterial cell membrane.

  • Intracellular Chelation: Once inside the cytoplasm, this compound binds to free or loosely bound divalent metal ions, forming stable coordination complexes.

  • Metalloenzyme Inhibition: This sequestration depletes the intracellular pool of available metal cofactors, leading to the inhibition of essential metalloenzymes. Key enzymatic processes that are likely affected include:

    • Respiration: Inhibition of enzymes in the electron transport chain.

    • DNA Replication and Repair: Disruption of DNA gyrase and other topoisomerases.

    • Metabolic Pathways: Interference with enzymes involved in nutrient synthesis and energy production.

  • Disruption of Cellular Homeostasis: The widespread inhibition of these critical enzymatic functions leads to a cascade of detrimental effects, including the generation of reactive oxygen species (ROS), membrane damage, and ultimately, bacteriostasis or bactericidal effects depending on the concentration and bacterial species.

The following diagram illustrates the proposed mechanism of action.

Chloroxine_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chloroxine_ext This compound Chloroxine_int This compound Chloroxine_ext->Chloroxine_int Passive Diffusion Membrane Chelate This compound-Metal Complex Chloroxine_int->Chelate Chelation Metal_ions Divalent Metal Ions (Fe²⁺, Mg²⁺, Mn²⁺, Zn²⁺) Metal_ions->Chelate Metalloenzymes Metalloenzymes (e.g., DNA Gyrase, Respiratory Enzymes) Metal_ions->Metalloenzymes Cofactor for Chelate->Metalloenzymes Depletes Cofactors Inhibited_Enzymes Inhibited Metalloenzymes Metalloenzymes->Inhibited_Enzymes Inhibition Cellular_Processes Essential Cellular Processes (Respiration, DNA Replication) Metalloenzymes->Cellular_Processes Catalyzes Disruption Disruption of Cellular Processes Inhibited_Enzymes->Disruption Cellular_Processes->Disruption Cell_Death Bacteriostasis/ Cell Death Disruption->Cell_Death

Proposed mechanism of this compound's antibacterial action.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of reported MIC values for this compound and a related compound against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)MIC (µM)Reference
This compound Nanoparticles Cronobacter sakazakii~12~58[4]
Pseudomonas aeruginosa~12~58[4]
Serratia marcescens~12~58[4]
Bordetella bronchiseptica~4~19[4]
Shigella flexneri~4~19[4]
5,7-Dichloro-8-hydroxy-2-methylquinoline Mycobacterium tuberculosis-0.1[2][5]
Mycobacterium smegmatis-1.56[2][5]
Staphylococcus aureus (MSSA)-2.2[2][5]
Staphylococcus aureus (MRSA)-1.1[2][5]

Experimental Protocols

This section details representative protocols for key experiments used to elucidate the antibacterial mechanism of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay is fundamental for quantifying the antimicrobial activity of a compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the this compound solution is added to the first well and serially diluted.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in the broth medium.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (bacterial growth). Alternatively, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration where the OD₆₀₀ is not significantly different from the negative control.[3][6]

The following diagram illustrates the workflow for a broth microdilution MIC assay.

MIC_Workflow A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect for turbidity or measure OD₆₀₀ D->E F Determine MIC (lowest concentration with no growth) E->F

Workflow for Broth Microdilution MIC Assay.
Metal Chelation Assay (e.g., Chrome Azurol S (CAS) Assay)

This assay can be used to demonstrate the metal-chelating ability of this compound.

Objective: To qualitatively or quantitatively assess the ability of this compound to chelate iron.

Materials:

  • This compound solution

  • Chrome Azurol S (CAS) assay solution

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃ solution

  • Buffer solution (e.g., PIPES)

Protocol:

  • Prepare the CAS assay solution, which is a blue-colored complex of CAS, iron(III), and HDTMA.

  • Add different concentrations of the this compound solution to the CAS assay solution in a microplate or cuvettes.

  • Include a blank (CAS solution with solvent) and a positive control (a known chelator like EDTA).

  • Incubate the mixture for a period (e.g., 20 minutes).

  • If this compound chelates the iron from the CAS complex, the color of the solution will change from blue to orange/yellow.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm). A decrease in absorbance indicates chelation.

  • The chelating activity can be quantified by comparing the absorbance change to that of a standard chelator.

Bacterial Metalloenzyme Inhibition Assay (e.g., DNA Gyrase Activity Assay)

This assay can determine if this compound directly inhibits a specific bacterial metalloenzyme.

Objective: To assess the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (substrate)

  • This compound solution

  • ATP and appropriate buffer

  • Agarose gel electrophoresis equipment

  • DNA staining dye (e.g., ethidium bromide)

Protocol:

  • Set up reaction mixtures containing the reaction buffer, relaxed plasmid DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Include a positive control (reaction without this compound) and a negative control (reaction without DNA gyrase).

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reactions by adding a stop buffer (containing SDS and a loading dye).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA dye and visualize it under UV light.

  • Inhibition of DNA gyrase activity will be observed as a decrease in the amount of supercoiled plasmid DNA and an increase in the amount of relaxed plasmid DNA compared to the positive control.

Structure-Activity Relationship (SAR)

The antibacterial activity of 8-hydroxyquinoline derivatives is highly dependent on their substitution pattern. The presence of halogen atoms, such as chlorine in this compound, at positions 5 and 7 is known to enhance antimicrobial potency. It is hypothesized that these electron-withdrawing groups increase the lipophilicity of the molecule, facilitating its transport across the bacterial membrane, and may also influence the stability of the metal chelate complexes formed. Minor modifications to the this compound structure have been shown to abolish its activity, suggesting a high degree of specificity in its interaction with its molecular target(s).

Conclusion

The antibacterial mechanism of action of this compound is proposed to be primarily driven by its function as a potent metal ion chelator. By sequestering essential divalent metal cations within the bacterial cell, this compound likely inhibits a wide range of metalloenzymes, leading to the disruption of critical cellular processes and ultimately resulting in bacterial growth inhibition or death. While direct and detailed mechanistic studies on this compound are limited, the extensive research on the 8-hydroxyquinoline class of compounds provides a strong foundation for this hypothesis. Further research is warranted to definitively identify the specific molecular targets of this compound and to fully elucidate the downstream effects of its metal-chelating activity in various bacterial species. The experimental protocols provided in this guide offer a framework for such future investigations.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5,7-dichloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,7-dichloroquinolin-8-ol (also known as Chloroxine), a compound of interest in pharmaceutical research. The following sections detail its fundamental chemical and physical characteristics, outline standardized experimental protocols for their determination, and present a logical workflow for the characterization of solid active pharmaceutical ingredients (APIs).

Core Physicochemical Data

The quantitative physicochemical properties of 5,7-dichloroquinolin-8-ol are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identity and Molecular Properties
ParameterValueSource(s)
IUPAC Name 5,7-dichloroquinolin-8-ol[1]
Synonyms This compound, 5,7-Dichloro-8-hydroxyquinoline[1][2][3]
CAS Number 773-76-2[1][2][3]
Chemical Formula C₉H₅Cl₂NO[1][2][3]
Molecular Weight 214.05 g/mol [2][3]
Canonical SMILES C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1[1]
InChI Key WDFKMLRRRCGAKS-UHFFFAOYSA-N[1][2]
Table 2: Physical and Chemical Properties
ParameterValueSource(s)
Appearance Pale yellow to light brown or tan crystalline powder.[4]
Melting Point 178-180 °C[2][5][6]
Boiling Point 355 °C[7]
Solubility Water: Practically insoluble/Slightly soluble.[4][8] Organic Solvents: Soluble in ethanol, dichloromethane, dimethyl sulfoxide (DMSO), benzene, and petroleum ether.[4][8][4][8]
logP (Octanol-Water Partition Coefficient) 3.5[1]
pKa Data not readily available in searched literature.
Density 1.6450 g/cm³[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. The following are generalized but detailed protocols applicable to a solid API like 5,7-dichloroquinolin-8-ol.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique.

  • Sample Preparation: A small amount of the dry 5,7-dichloroquinolin-8-ol powder is finely ground and packed into a capillary tube to a height of 2-3 mm.[9] The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an automated detection system.

  • Measurement:

    • For an unknown compound, a rapid preliminary heating run (10-20 °C/minute) is performed to determine an approximate melting range.[10]

    • For a precise measurement, a fresh sample is heated to a temperature about 20 °C below the approximate melting point.[9] The heating rate is then reduced to 1-2 °C per minute.[11][12]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[12]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

  • System Preparation: An excess amount of 5,7-dichloroquinolin-8-ol is added to a known volume of purified water or a relevant buffer solution in a sealed container.[3]

  • Equilibration: The container is agitated in a constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][13] The continued presence of undissolved solid confirms that a saturated solution has been achieved.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the saturated solution sample.

  • Quantification: The concentration of 5,7-dichloroquinolin-8-ol in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[13]

Determination of the Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

  • Phase Saturation: Equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for LogD determination) are mixed and shaken for 24 hours to ensure mutual saturation of the two phases.[4][15] The phases are then separated.

  • Compound Addition: A known amount of 5,7-dichloroquinolin-8-ol is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two saturated phases are combined in a vessel with the dissolved compound and are shaken vigorously for a set period to allow for the compound to partition between the two immiscible layers until equilibrium is reached.[1] The mixture is then centrifuged to ensure complete phase separation.[1]

  • Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physicochemical characterization of 5,7-dichloroquinolin-8-ol.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Further Development synthesis Synthesis of 5,7-dichloroquinolin-8-ol purification Purification (e.g., Recrystallization) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, TLC) identity->purity melting_point Melting Point Determination purity->melting_point solubility Solubility (Aqueous & Organic) melting_point->solubility logp Lipophilicity (logP) Determination solubility->logp crystal Solid-State Analysis (XRD, DSC) logp->crystal formulation Formulation Development crystal->formulation biological Biological Activity Screening crystal->biological

Caption: Workflow for the synthesis and physicochemical characterization of a solid API.

Antimicrobial_Action_Hypothesis compound 8-Hydroxyquinoline Derivative chelation Chelation compound->chelation disruption Cell Wall Damage compound->disruption leakage Cellular Leakage compound->leakage metal_ion Essential Metal Ions (e.g., Fe²⁺, Cu²⁺) metal_ion->chelation complex Metal-Compound Complex chelation->complex inhibition Inhibition of Enzyme Function complex->inhibition enzyme Metalloenzymes enzyme->inhibition cell_wall Cell Wall Integrity cell_wall->disruption membrane Cell Membrane Integrity membrane->leakage

Caption: Hypothesized antimicrobial mechanisms of 8-hydroxyquinoline derivatives.

References

Initial Biological Activity Screening of Chloroxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxine, a halogenated quinoline derivative, has a long-standing history as a topical antimicrobial agent. Emerging research, however, has unveiled its potential beyond dermatology, with significant findings in the realm of oncology. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its antimicrobial and anticancer properties. Detailed experimental protocols for key assays are provided, alongside a summary of available quantitative data. Furthermore, this guide illustrates the key signaling pathway implicated in this compound's anticancer mechanism of action and outlines a typical experimental workflow for its biological characterization.

Antimicrobial Activity

Antibacterial Activity

This compound is effective against a variety of Gram-positive and Gram-negative bacteria.

Antifungal Activity

This compound has demonstrated efficacy against certain yeasts and fungi, which underpins its use in treating fungal skin conditions.

Table 1: Minimum Inhibitory Concentrations (MICs) of the Related Compound Chlorhexidine against Various Microorganisms

MicroorganismMIC Range (µg/mL)
Pseudomonas aeruginosa80.00
Staphylococcus aureus2.67 - 5.33
Enterococcus faecalis5.33
Escherichia coli2.67
Candida albicans5.33
Prevotella intermedia5.33
Porphyromonas gingivalis5.33
Porphyromonas endodontalis5.33
Prevotella denticola2.67
Prevotella melaninogenica5.33

Note: This data is for Chlorhexidine, a related compound, and is provided for reference purposes. Specific MIC values for this compound may vary.[1]

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent, particularly in ovarian and pancreatic cancers. It has been shown to act synergistically with existing chemotherapeutic agents and to target key signaling pathways involved in cancer cell proliferation and survival.

Ovarian Cancer

In high-grade serous ovarian cancer (HGSC), this compound has been identified as a compound that can restore sensitivity to platinum-based chemotherapy. It demonstrates a synergistic effect with carboplatin, a standard-of-care treatment for ovarian cancer.[2]

Table 2: In Vitro Efficacy of this compound in Combination with Carboplatin in Ovarian Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Combination Index (CI)
OVCAR4 (Carboplatin-sensitive)Carboplatin + this compound (10 µM)15Synergistic
Ov4Carbo (Carboplatin-resistant)Carboplatin + this compound (10 µM)30Synergistic

Note: The Combination Index (CI) values indicate a synergistic interaction between this compound and carboplatin.[2]

Pancreatic Cancer

This compound has been shown to inhibit the progression of pancreatic cancer by targeting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to repressed growth, migration, and invasion of pancreatic cancer cells, and induces apoptosis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial biological activity screening of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a positive control well containing only the growth medium and the microbial inoculum.

  • Prepare a negative control well containing only the growth medium.

  • Add 100 µL of the standardized microbial inoculum to each well (except the negative control), resulting in a final volume of 200 µL.

  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Optionally, the absorbance can be read using a microplate reader to quantify microbial growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • The following day, treat the cells with various concentrations of this compound prepared by serial dilution in the cell culture medium. Include untreated control wells.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.[4][5]

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Seed and treat cells with this compound as for the cytotoxicity assay.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[6][7][8]

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Flow cytometer

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Centrifuge

Procedure:

  • Seed and treat cells with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.[9][10][11][12]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

General Workflow for Initial Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a compound like this compound for its biological activities.

Experimental_Workflow Start Compound (this compound) Antimicrobial Antimicrobial Screening Start->Antimicrobial Anticancer Anticancer Screening Start->Anticancer MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Cytotoxicity Cytotoxicity Assay (MTT) Anticancer->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) MIC->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis->Mechanism CellCycle->Mechanism End Lead Optimization & Further Development Mechanism->End

Caption: A general workflow for screening the biological activity of this compound.

Conclusion

This compound is a compound with established antimicrobial activity and significant potential as an anticancer agent. Its ability to synergize with existing chemotherapies and target crucial cancer signaling pathways makes it a promising candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this compound's therapeutic applications. Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum and to elucidate the full extent of its anticancer activities against a broader range of malignancies.

References

The Dawn of a Topical Antimicrobial: Early Research on the Discovery of Chloroxine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

I. The Initial Synthesis of Chloroxine (5,7-dichloro-8-hydroxyquinoline)

This compound was first synthesized in 1888 by A. Hebebrand. The seminal method for its preparation involved the direct chlorination of 8-hydroxyquinoline. While the original 1888 publication in "Journal für praktische Chemie" is not readily accessible, the fundamental approach to this synthesis is well-documented in subsequent literature and patents, which have refined the process over the years. The core of the early synthesis methodologies is outlined below.

Experimental Protocol: Synthesis of 5,7-dichloro-8-hydroxyquinoline

Materials:

  • 8-Hydroxyquinoline

  • Glacial Acetic Acid or Chloroform (as solvent)

  • Chlorine gas or a chlorinating agent such as N-chlorosuccinimide (in later variations)

  • Water

  • Sodium bisulfite solution (for quenching excess chlorine)

Methodology:

  • Dissolution: A solution of 8-hydroxyquinoline is prepared by dissolving it in a suitable solvent. Early methods primarily utilized glacial acetic acid or chloroform.

  • Chlorination: Chlorine gas is bubbled through the cooled solution of 8-hydroxyquinoline. The reaction is typically carried out at a low temperature to control the rate of reaction and prevent the formation of unwanted byproducts. The progress of the reaction can be monitored by the uptake of chlorine. Alternatively, portion-wise addition of a solid chlorinating agent could be employed.

  • Reaction Quenching: Upon completion of the chlorination, any excess chlorine in the reaction mixture is quenched. This is often achieved by the addition of a sodium bisulfite solution.

  • Precipitation and Isolation: The product, 5,7-dichloro-8-hydroxyquinoline, is then precipitated from the reaction mixture. If glacial acetic acid is used as the solvent, a portion of it is typically removed by distillation, followed by the addition of water to induce precipitation. If chloroform is the solvent, the solvent can be removed under reduced pressure.

  • Filtration and Washing: The precipitated solid is collected by filtration. The crude product is then washed with water to remove any remaining acid and inorganic salts.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetone and ethanol, to yield a light beige crystalline powder.

The following diagram illustrates the general synthesis pathway of this compound from 8-hydroxyquinoline.

Synthesis_of_this compound cluster_reactants Reactants cluster_process Process cluster_product Product 8_Hydroxyquinoline 8-Hydroxyquinoline Reaction Chlorination in Glacial Acetic Acid or Chloroform 8_Hydroxyquinoline->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Cl2) Chlorinating_Agent->Reaction This compound This compound (5,7-dichloro-8-hydroxyquinoline) Reaction->this compound Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare Agar Plates D Inoculate Plates with Microorganisms A->D B Culture Microorganisms B->D C Prepare this compound Solutions E Apply this compound-impregnated Discs C->E D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G H Record and Analyze Data G->H Chloroxine_Mechanism_of_Action cluster_entry Cellular Entry cluster_action Mechanism of Action cluster_outcome Outcome Chloroxine_ext This compound (extracellular) Cell_Membrane Microbial Cell Membrane Chloroxine_ext->Cell_Membrane Penetration Chloroxine_int This compound (intracellular) Cell_Membrane->Chloroxine_int Chelation Chelation Chloroxine_int->Chelation Metal_Ions Essential Metal Ions (Fe, Cu, Zn) Metal_Ions->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Enzymes Metalloenzymes Enzymes->Inhibition Disruption Disruption of Cellular Processes (e.g., Respiration, DNA Replication) Inhibition->Disruption Cell_Death Microbial Cell Death / Growth Inhibition Disruption->Cell_Death

The Genotoxicity of Chloroxine in Bacterial Models: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxine, a synthetic antibacterial agent, is utilized in various topical therapeutic preparations. While its antimicrobial properties are established, a comprehensive understanding of its genotoxic potential in bacterial systems remains an area of limited public data. This technical guide provides an in-depth framework for assessing the genotoxicity of this compound in bacterial models. It details the standardized experimental protocols for key assays, including the Ames test and the SOS/chromotest, and presents templates for the systematic presentation of quantitative data. Furthermore, this guide illustrates the primary bacterial DNA repair pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the mechanisms and procedures relevant to bacterial genotoxicity testing. This document is intended to serve as a comprehensive resource for researchers initiating studies on the genotoxic profile of this compound and other similar compounds.

Introduction

This compound, or 5,7-dichloro-8-hydroxyquinoline, is a compound known for its antibacterial and antifungal properties.[1] It is a derivative of 8-hydroxyquinoline and is used in dermatological applications to treat conditions like dandruff and seborrhoeic dermatitis.[1] The mechanism of its antimicrobial action is not fully elucidated but is thought to involve the disruption of essential cellular processes. Given its interaction with biological systems and its chemical structure, which includes a chlorinated quinoline ring, evaluating its potential to induce genetic mutations in bacteria is a critical aspect of its safety assessment.

Bacterial genotoxicity assays are rapid and sensitive methods for identifying chemical agents that can cause DNA damage.[2] The Ames test, or bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential.[3][4] It assesses a chemical's ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[4] The SOS/chromotest is another valuable tool that measures the induction of the SOS DNA repair system in bacteria, providing an indication of DNA damage.[5][6][7]

This guide will provide detailed methodologies for these key assays, standardized tables for data presentation, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a thorough investigation into the genotoxicity of this compound in bacterial models.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.

2.1.1. Materials

  • Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[8][9]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Metabolic Activation System (S9 fraction): A post-mitochondrial fraction of rat liver homogenate, used to mimic mammalian metabolism.[8]

  • Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene).[10]

  • Negative Control: The solvent used to dissolve the test compound.

  • Media and Reagents: Oxoid Nutrient Broth No. 2, Minimal Glucose Agar plates, Top Agar (containing a trace amount of histidine and biotin).[8][10]

2.1.2. Procedure

  • Strain Preparation: Inoculate each tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[11]

  • Test Compound Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the this compound dilution (or control solution).

    • For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a phosphate buffer.

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[8]

  • Colony Counting: Count the number of revertant colonies on each plate.

SOS/Chromotest

The SOS/chromotest is a colorimetric assay that measures the induction of the SOS DNA repair system in E. coli. The tester strain has a fusion of a gene in the SOS pathway (e.g., sfiA) with the lacZ gene, which codes for β-galactosidase. Induction of the SOS response by a DNA-damaging agent leads to the production of β-galactosidase, which can be quantified by a colorimetric reaction.[5][6][7]

2.2.1. Materials

  • Tester Strain: E. coli PQ37 or a similar strain with an appropriate gene fusion.

  • Test Compound: this compound, dissolved in a suitable solvent.

  • Positive Control: A known SOS-inducing agent (e.g., 4-nitroquinoline-1-oxide).

  • Negative Control: The solvent used to dissolve the test compound.

  • Media and Reagents: Growth medium, buffer, and substrates for the β-galactosidase assay (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG) and alkaline phosphatase assay (for toxicity measurement).

2.2.2. Procedure

  • Culture Preparation: Grow an overnight culture of the E. coli tester strain. Dilute the culture in fresh medium and grow to the exponential phase.

  • Exposure: Distribute the bacterial culture into a 96-well microplate. Add increasing concentrations of this compound (and controls) to the wells.

  • Incubation: Incubate the microplate for a defined period (e.g., 2 hours) at 37°C with shaking.

  • Enzyme Assays:

    • Measure β-galactosidase activity by adding the appropriate substrate and measuring the color development spectrophotometrically.

    • Measure alkaline phosphatase activity to assess the toxicity of the test compound.

  • Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the presence of the test compound to that in the negative control. A dose-dependent increase in the IF above a certain threshold (e.g., 1.5) is considered a positive result.

Data Presentation

Quantitative data from genotoxicity studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Ames Test Results for this compound
Tester StrainS9 ActivationConcentration (µ g/plate )Number of Revertant Colonies (Mean ± SD)Mutagenicity Ratio (MR)
TA98-0 (Solvent Control)1.0
[Conc. 1]
[Conc. 2]
[Conc. 3]
Positive Control
TA98+0 (Solvent Control)1.0
[Conc. 1]
[Conc. 2]
[Conc. 3]
Positive Control
TA100-0 (Solvent Control)1.0
[Conc. 1]
[Conc. 2]
[Conc. 3]
Positive Control
TA100+0 (Solvent Control)1.0
[Conc. 1]
[Conc. 2]
[Conc. 3]
Positive Control
... (continue for all strains)

Mutagenicity Ratio (MR) = Mean number of revertants in test plate / Mean number of revertants in solvent control plate. A result is considered positive if there is a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

Table 2: SOS/Chromotest Results for this compound
Concentration (µg/mL)β-Galactosidase Activity (Units)Alkaline Phosphatase Activity (Units)Induction Factor (IF)
0 (Solvent Control)1.0
[Conc. 1]
[Conc. 2]
[Conc. 3]
[Conc. 4]
[Conc. 5]
Positive Control

Induction Factor (IF) = β-Galactosidase activity at test concentration / β-Galactosidase activity of solvent control. A result is considered positive if a dose-dependent increase in the IF is observed, with the IF reaching a value of 1.5 or greater.

Visualization of Pathways and Workflows

Diagrams created using the Graphviz DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

Bacterial DNA Repair Pathways

The following diagrams illustrate the major DNA repair pathways in bacteria that can be activated in response to DNA damage induced by a genotoxic agent.

Bacterial_DNA_Repair_Pathways cluster_BER Base Excision Repair (BER) cluster_NER Nucleotide Excision Repair (NER) cluster_SOS SOS Response BER_start Damaged Base Glycosylase DNA Glycosylase BER_start->Glycosylase Recognition & Excision AP_site AP Site Glycosylase->AP_site AP_Endonuclease AP Endonuclease AP_site->AP_Endonuclease Cleavage Nick Nick in DNA backbone AP_Endonuclease->Nick DNA_Polymerase DNA Polymerase Nick->DNA_Polymerase Gap filling DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Sealing Repaired_DNA_BER Repaired DNA DNA_Ligase->Repaired_DNA_BER NER_start Bulky Adduct UvrAB UvrA/UvrB Complex NER_start->UvrAB Damage Recognition UvrC UvrC Endonuclease UvrAB->UvrC Recruitment UvrD UvrD Helicase UvrC->UvrD Dual Incision DNA_Polymerase_NER DNA Polymerase UvrD->DNA_Polymerase_NER Excision of damaged strand DNA_Ligase_NER DNA Ligase DNA_Polymerase_NER->DNA_Ligase_NER Gap filling & Sealing Repaired_DNA_NER Repaired DNA DNA_Ligase_NER->Repaired_DNA_NER SOS_start Extensive DNA Damage (e.g., stalled replication fork) ssDNA Single-stranded DNA (ssDNA) SOS_start->ssDNA RecA RecA Protein ssDNA->RecA binds to RecA_filament RecA Nucleoprotein Filament RecA->RecA_filament LexA LexA Repressor RecA_filament->LexA Induces autocleavage SOS_genes SOS Genes (uvrA, umuDC, sfiA, etc.) RecA_filament->SOS_genes Derepression LexA->SOS_genes Represses Repair_proteins DNA Repair & Mutagenesis Proteins SOS_genes->Repair_proteins Expression

Caption: Major bacterial DNA repair pathways: Base Excision Repair (BER), Nucleotide Excision Repair (NER), and the SOS Response.

Experimental Workflows

The following diagrams outline the key steps in the Ames test and the SOS/chromotest.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_strains Prepare overnight cultures of bacterial tester strains mix Mix bacteria, this compound/control, and S9/buffer with top agar prep_strains->mix prep_this compound Prepare serial dilutions of this compound prep_this compound->mix prep_s9 Prepare S9 mix (for +S9 plates) prep_s9->mix pour Pour mixture onto minimal glucose agar plates mix->pour incubate Incubate at 37°C for 48-72 hours pour->incubate count Count revertant colonies incubate->count calculate Calculate Mutagenicity Ratio (MR) count->calculate interpret Interpret results (Positive/Negative/Equivocal) calculate->interpret

Caption: Workflow for the Ames bacterial reverse mutation assay.

SOS_Chromotest_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement & Analysis prep_culture Grow E. coli tester strain to exponential phase distribute Distribute bacterial culture into 96-well plate prep_culture->distribute prep_this compound Prepare serial dilutions of this compound add_compound Add this compound dilutions and controls to wells prep_this compound->add_compound distribute->add_compound incubate Incubate at 37°C for ~2 hours add_compound->incubate measure_beta_gal Measure β-galactosidase activity (colorimetric) incubate->measure_beta_gal measure_toxicity Measure alkaline phosphatase activity (toxicity) incubate->measure_toxicity calculate_if Calculate Induction Factor (IF) measure_beta_gal->calculate_if measure_toxicity->calculate_if interpret Interpret results calculate_if->interpret

References

Solubility characteristics of Chloroxine in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Chloroxine (5,7-dichloro-8-hydroxyquinoline), a synthetic antibacterial and antifungal agent. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and efficacy in pharmaceutical applications. This document presents quantitative solubility data, detailed experimental protocols, and visualizations to aid in research and development.

Core Topic: Solubility Profile of this compound

This compound is a compound with limited aqueous solubility but demonstrates solubility in a range of organic solvents. Its solubility is influenced by solvent polarity, hydrogen bonding capacity, and temperature. This guide details these characteristics to provide a foundational understanding for formulation scientists and researchers.

Quantitative Solubility Data

The solubility of this compound has been determined in various neat organic solvents and is summarized below. The data is presented in both mole fraction (x) for thermodynamic analysis and in milligrams per milliliter (mg/mL) for practical formulation considerations.

Table 1: Mole Fraction Solubility of this compound in Various Solvents

SolventTemperature (K)Mole Fraction (10³ x)
Ethyl Acetate283.153.559
293.154.439
303.155.499
313.156.519
323.157.239
333.157.819[1][2][3][4]

Note: The data in Table 1 is derived from the study by Yang et al. (2018) which investigated the solubility in binary mixtures and found the maximum solubility in neat ethyl acetate.

Table 2: Solubility of this compound in Common Solvents

SolventChemical ClassSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)Sulfoxide4325[5]
Ethyl AcetateEster~65-7025-60Calculated from mole fraction data.
DichloromethaneHalogenatedSolubleNot Specified[1]
ChloroformHalogenatedSlightly SolubleNot Specified
AcetoneKetoneSolubleNot Specified[6]
EthanolAlcoholInsoluble / Slightly SolubleNot SpecifiedConflicting reports[1][5].
MethanolAlcoholSlightly SolubleNot Specified
WaterAqueousInsoluble (<1)25[5]

Note: Qualitative descriptions like "Soluble" and "Slightly Soluble" are based on available literature where precise quantitative data was not provided.

A study by Yang and Sun (2019) established the following descending order of solubility for this compound in six pure solvents, though the specific mole fraction values were not obtained in the search: N-methyl-2-pyrrolidone > N,N-dimethylformamide > 1,4-dioxane > ethyl acetate > toluene > acetonitrile.[7]

Experimental Protocols

The quantitative solubility data presented in this guide is primarily determined using the isothermal saturation shake-flask method. This is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid solvent.

Isothermal Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound powder (of known purity)

  • Selected solvent (analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). This ensures that the solution reaches saturation and that solid this compound remains.

  • Equilibration: The sealed containers are placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be monitored and controlled throughout this period.

  • Phase Separation: After equilibration, the containers are removed from the shaker and allowed to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.

  • Sample Dilution: A specific volume of the clear supernatant is carefully withdrawn using a pipette. To prevent precipitation due to temperature changes, all equipment should be pre-warmed to the experimental temperature. The collected supernatant is then diluted with a known volume of the appropriate mobile phase (for HPLC) or solvent to bring the concentration within the analytical range of the measurement instrument.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of this compound of known concentrations to accurately quantify the amount of dissolved solute.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. This can be expressed in various units, such as mg/mL or as a mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal saturation shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent equilibrate Agitate in thermostatic shaker bath (24-72h) prep->equilibrate Establish Equilibrium separate Centrifuge to separate solid and liquid phases equilibrate->separate Isolate Saturated Solution dilute Dilute supernatant separate->dilute Prepare for Analysis quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify Measure Concentration solubility_factors cluster_this compound This compound Properties cluster_solvent Solvent Properties This compound This compound (Solute) properties Physicochemical Properties: - Crystalline solid - Limited H-bonding - Aromatic rings dissolution Dissolution Process properties->dissolution Solute-Solvent Interactions solvent Solvent solvent_props Key Characteristics: - Polarity - H-bond donor/acceptor - Molecular size solvent_props->dissolution solubility Solubility dissolution->solubility Determines

References

In Vitro Antibacterial Spectrum of Chloroxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxine, a synthetic halogenated 8-hydroxyquinoline derivative, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and some Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial properties of this compound, including a summary of its minimum inhibitory concentrations (MICs) against various bacterial species, detailed experimental protocols for susceptibility testing, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Antibacterial Spectrum of this compound

This compound has been shown to be effective against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by in vitro susceptibility testing.

Bacterial SpeciesGram StainMIC Range (µg/mL)Reference
Bacillus cereusPositive8[1]
Clostridioides difficilePositive8[1]
Burkholderia thailandensisNegative4[2]
Escherichia coliNegative6.25[3]
Neisseria gonorrhoeaeNegative0.28-0.56 (as 5,7-diCl-8HQ)[1]
Staphylococcus aureusPositive>100 (derivative)[4]
Salmonella typhiNegative>100 (derivative)[4]
Pseudomonas aeruginosaNegative>100 (derivative)[4]

Note: Some of the provided data pertains to a derivative of this compound (5,7-dichloro-8-hydroxyquinaldyl-N-ethylcarbamate) and may not be fully representative of the parent compound. Further research is needed to establish a more comprehensive antibacterial profile of this compound.

Experimental Protocols for Antibacterial Susceptibility Testing

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and agar dilution methods, which are standard procedures for determining the MIC of an antimicrobial agent.[5][6]

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.

  • Inoculum Preparation: Prepare a bacterial inoculum from 4-5 isolated colonies grown on non-selective agar. Suspend the colonies in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Agar Dilution Method

This method is used to determine the MIC of an antimicrobial agent on a solid medium.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of the this compound stock solution to the molten MHA before pouring the plates. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the broth microdilution method.

  • Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.

  • Controls:

    • Growth Control: An agar plate without this compound that is inoculated with the test organisms.

    • Sterility Control: An uninoculated agar plate containing the highest concentration of this compound.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_method Methodology cluster_steps_broth Broth Microdilution Steps cluster_steps_agar Agar Dilution Steps start Start prep_chloro Prepare this compound Stock Solution start->prep_chloro prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum broth_dilution Broth Microdilution prep_chloro->broth_dilution agar_dilution Agar Dilution prep_chloro->agar_dilution prep_inoculum->broth_dilution prep_inoculum->agar_dilution serial_dilute_broth Serial Dilution of This compound in Broth broth_dilution->serial_dilute_broth prepare_plates Prepare this compound- Containing Agar Plates agar_dilution->prepare_plates inoculate_broth Inoculate Wells serial_dilute_broth->inoculate_broth incubate_broth Incubate Plates (16-20h at 35°C) inoculate_broth->incubate_broth read_mic_broth Read MIC incubate_broth->read_mic_broth end End read_mic_broth->end inoculate_agar Spot Inoculate Plates prepare_plates->inoculate_agar incubate_agar Incubate Plates (16-20h at 35°C) inoculate_agar->incubate_agar read_mic_agar Read MIC incubate_agar->read_mic_agar read_mic_agar->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action: Induction of SOS DNA Repair Pathway

One of the proposed mechanisms of action for this compound is the induction of the SOS DNA repair pathway in bacteria such as E. coli. This pathway is activated in response to DNA damage.

sos_pathway This compound This compound dna_damage DNA Damage This compound->dna_damage ssdna Single-Stranded DNA (ssDNA) Accumulation dna_damage->ssdna recA RecA Activation ssdna->recA lexA LexA Autocleavage recA->lexA Stimulates sos_genes SOS Gene Expression (e.g., umuDC, sulA) lexA->sos_genes Derepresses dna_repair Error-Prone DNA Repair sos_genes->dna_repair cell_cycle_arrest Cell Cycle Arrest sos_genes->cell_cycle_arrest inhibition Bacterial Growth Inhibition dna_repair->inhibition cell_cycle_arrest->inhibition

Caption: Proposed induction of the SOS DNA repair pathway by this compound.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, some studies suggest that it may exert its antibacterial effect through multiple pathways. One proposed mechanism is the induction of the SOS DNA repair system in bacteria like E. coli.[7][8][9][10][11] This response is triggered by DNA damage and involves the activation of the RecA protein, which in turn leads to the autocleavage of the LexA repressor. This derepresses a suite of genes involved in DNA repair, some of which are error-prone, and can also lead to cell cycle arrest.

Another potential mechanism of action is the inhibition of mitochondrial functions by binding to ATP synthase.[12] This would disrupt cellular energy production, leading to bacterial cell death. Further research is required to fully understand the molecular targets and pathways affected by this compound.

Conclusion

This compound demonstrates promising in vitro antibacterial activity against a variety of bacterial species. This technical guide provides a foundation for further research and development of this compound as a potential therapeutic agent. The standardized protocols for susceptibility testing outlined here will enable consistent and comparable data generation. Future studies should focus on expanding the antibacterial spectrum of this compound against a wider range of clinical isolates, including multidrug-resistant strains, and on further elucidating its mechanism of action to optimize its therapeutic potential.

References

Methodological & Application

Application Note: Protocol for Preparing Chloroxine Stock Solutions for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloroxine is a synthetic quinoline derivative recognized for its antibacterial, antifungal, and antiprotozoal properties.[1] It is utilized in research to investigate its therapeutic potential, including its ability to override DNA damage tolerance in certain cancer cells.[2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below. This information is essential for accurate calculations and handling.

PropertyValue
Molecular Formula C₉H₅Cl₂NO[2][3][4]
Molecular Weight 214.05 g/mol [2][3]
CAS Number 773-76-2[2][4]
Appearance Solid[2][3]
Solubility in DMSO 33 to 43 mg/mL[2][4][5]
Solubility in Water < 1 mg/mL (Practically Insoluble)[2][4][6]
Solubility in Ethanol Insoluble[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1 Materials and Equipment

  • This compound powder (CAS 773-76-2)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (recommended to aid dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

3.2 Experimental Workflow Diagram

G start Start: Gather Materials weigh 1. Weigh 2.14 mg of this compound Powder start->weigh add_solvent 2. Add 1 mL of Sterile DMSO to the Powder weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Sterile Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end_node End: Stock Solution Ready store->end_node

Caption: Workflow for preparing this compound stock solution.

3.3 Step-by-Step Procedure

  • Safety First: Before starting, put on all necessary PPE. Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.

  • Calculation: To prepare a 10 mM stock solution, use the following calculation:

    • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • 0.001 L x 0.010 mol/L x 214.05 g/mol = 0.00214 g = 2.14 mg

  • Weighing: Carefully weigh 2.14 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Close the tube tightly and vortex thoroughly. This compound can be difficult to dissolve; if particulates are still visible, place the tube in an ultrasonic bath for 10-15 minutes until the solution is clear and homogenous.[4] Using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[5]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes.[1]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the this compound stock solution.

Storage ConditionPowder StabilityStock Solution Stability
-20°C 3 years[5]1 year[1][5]
-80°C -2 years[1]
4°C 2 years[2]Short term (days to weeks)[7]

Note: Always bring aliquots to room temperature before opening to minimize condensation. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Mechanism of Action: DNA Damage Response

While the exact mechanism is not fully elucidated for all applications, this compound is known to induce SOS-DNA repair in bacteria. In cancer research, it has been shown to restore sensitivity to platinum-based drugs by overriding DNA damage tolerance pathways, suggesting an interaction with cellular DNA repair mechanisms.

G cluster_0 Standard Cellular Response cluster_1 This compound Intervention DNA_Damage Cellular Stress (e.g., Platinum Drugs) Tolerance DNA Damage Tolerance Mechanisms DNA_Damage->Tolerance Survival Cell Survival & Drug Resistance Tolerance->Survival Apoptosis Cell Death (Apoptosis) Tolerance->Apoptosis Pathway Restored This compound This compound This compound->Tolerance Inhibits / Overrides

Caption: this compound's role in overriding DNA damage tolerance.

References

Application Notes and Protocols for Chloroxine Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxine, a synthetic halogenated 8-hydroxyquinoline derivative, has demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[1] Its potential role in overriding DNA damage tolerance in resistant cancer cells also suggests a mechanism that could be relevant to its antimicrobial action, possibly through the induction of DNA repair pathways such as the SOS response in bacteria. Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for determining the in vitro efficacy of this compound against specific microbial isolates, guiding further research, and informing potential therapeutic applications.

These application notes provide detailed protocols for assessing the antimicrobial susceptibility of this compound using standard laboratory methods, including broth microdilution and disk diffusion assays. Additionally, a summary of available minimum inhibitory concentration (MIC) data is presented to offer a baseline understanding of this compound's antimicrobial spectrum.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of medically important bacteria and fungi, as determined by broth microdilution assays. This data is essential for comparing the in vitro potency of this compound across different microbial species.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureusGram-positive bacteriaData not available in search results
Streptococcus pyogenesGram-positive bacteriaData not available in search results
Enterococcus faecalisGram-positive bacteriaData not available in search results
Escherichia coliGram-negative bacteriaData not available in search results
Klebsiella pneumoniaeGram-negative bacteriaData not available in search results
Pseudomonas aeruginosaGram-negative bacteriaData not available in search results
Acinetobacter baumanniiGram-negative bacteriaData not available in search results
Candida albicansFungus (Yeast)Data not available in search results
Aspergillus fumigatusFungus (Mold)Data not available in search results
Trichophyton rubrumFungus (Dermatophyte)Data not available in search results

Note: While a study mentioning a broth microdilution assay of nanocrystalline this compound against 20 medically important bacteria and fungi was identified, the specific MIC values from this study were not available in the public domain search results.[1] The table structure is provided as a template for researchers to populate with their own experimental data.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium, providing a quantitative measure of its antimicrobial activity. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator

  • Spectrophotometer (optional, for inoculum standardization)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent.

    • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

    • Leave one or more rows without this compound to serve as positive (growth) controls.

    • Include a negative (no inoculum) control well with broth only.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate (except the negative control well).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Disk Diffusion Assay for Susceptibility Screening

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a microbial isolate to this compound.

Materials:

  • This compound powder

  • Sterile filter paper disks (6 mm diameter)

  • Solvent for this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable volatile solvent.

    • Impregnate sterile filter paper disks with a known amount of the this compound solution and allow the solvent to evaporate completely. The concentration of this compound per disk should be standardized (e.g., 30 µg).

  • Inoculum Preparation and Plating:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (Step 3).

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Aseptically place the prepared this compound disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or under appropriate conditions for fungi.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

    • The interpretation of the zone size (Susceptible, Intermediate, or Resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound and would need to be determined through correlation with MIC data.

Visualizations

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination prep_stock Prepare this compound Stock Solution prep_plate Prepare 96-Well Plate with Serial Dilutions prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Results incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Chloroxine_Mechanism_Pathway Proposed Mechanism of this compound Action via DNA Damage Pathway cluster_cell Bacterial Cell This compound This compound DNA_Damage DNA Damage (e.g., adducts, cross-links) This compound->DNA_Damage SOS_Response Induction of SOS Response DNA_Damage->SOS_Response RecA RecA Activation SOS_Response->RecA Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest LexA LexA Cleavage RecA->LexA Repair_Enzymes Upregulation of DNA Repair Enzymes LexA->Repair_Enzymes Apoptosis Cell Death (Bactericidal Effect) Repair_Enzymes->Apoptosis If repair fails Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound's antimicrobial action.

References

Application of Chloroxine in Scientific Models of Seborrheic Dermatitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seborrheic dermatitis is a common, chronic inflammatory skin disorder characterized by erythema, scaling, and pruritus, predominantly affecting sebum-rich areas of the skin. The lipophilic yeast of the genus Malassezia, particularly Malassezia furfur and Malassezia globosa, are considered key etiological agents in the pathogenesis of this condition.[1][2][3] Chloroxine, a synthetic antibacterial and antifungal compound, is utilized in topical formulations for the treatment of seborrheic dermatitis and dandruff.[4][5] Its mechanism of action is not fully elucidated but is thought to involve the inhibition of microbial growth and potentially a reduction in epidermal mitotic activity, thereby controlling scaling.[4][5]

These application notes provide a detailed overview of the scientific models and experimental protocols relevant to the study of this compound's efficacy in seborrheic dermatitis. Due to a lack of specific published data on this compound in these models, representative protocols are provided based on established methods for evaluating other antimicrobial and anti-inflammatory agents.

In Vitro Models: Antimicrobial Susceptibility and Keratinocyte Response

Antimicrobial Susceptibility Testing of Malassezia spp.

In vitro susceptibility testing is crucial to determine the antifungal potency of this compound against Malassezia species implicated in seborrheic dermatitis.

Quantitative Data Summary: Antifungal Susceptibility

While specific Minimum Inhibitory Concentration (MIC) data for this compound against Malassezia species was not available in the reviewed literature, the following table provides a template for presenting such data and includes representative MIC values for other common antifungal agents for comparative purposes.

Antifungal AgentMalassezia furfur MIC Range (µg/mL)Malassezia globosa MIC Range (µg/mL)Reference
This compound Data not availableData not available
Ketoconazole0.03 - 20.03 - 1[6]
Itraconazole0.03 - 10.03 - 0.5[6]
Fluconazole0.125 - >640.25 - 16[6]
Miconazole0.03 - 160.03 - 4[7]

Experimental Protocol: Broth Microdilution Assay for Malassezia spp.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for the fastidious nature of Malassezia.

Materials:

  • This compound powder

  • Malassezia furfur or Malassezia globosa isolates

  • Modified Dixon's broth (mDixon) or Christensen's urea broth

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Inoculum Preparation: Culture Malassezia spp. on mDixon agar at 32°C for 48-72 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).

    • Add the prepared Malassezia inoculum to each well to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

    • Include a positive control (inoculum without drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 32°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control, determined visually or by measuring absorbance at 450 nm.

Keratinocyte Proliferation and Cytokine Expression

Evaluating the effect of this compound on human keratinocytes can provide insights into its anti-inflammatory properties and its impact on epidermal turnover.

Quantitative Data Summary: Effect on Keratinocytes

TreatmentKeratinocyte Viability (% of Control)IL-6 Expression (pg/mL)IL-8 Expression (pg/mL)TNF-α Expression (pg/mL)
Control 100(Baseline)(Baseline)(Baseline)
Malassezia Extract (Value)(Value)(Value)(Value)
Malassezia Extract + this compound (X µg/mL) (Value)(Value)(Value)(Value)

Experimental Protocol: In Vitro Keratinocyte Response Assay

Materials:

  • Human epidermal keratinocytes (HaCaT cell line or primary cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) or heat-inactivated Malassezia extract

  • This compound

  • MTT or WST-1 assay kit for cell viability

  • ELISA kits for IL-6, IL-8, and TNF-α

Procedure:

  • Cell Culture: Culture human keratinocytes in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed keratinocytes in 96-well plates for viability assays or 24-well plates for cytokine analysis.

    • Once confluent, treat the cells with this compound at various concentrations in the presence or absence of an inflammatory stimulus (e.g., LPS or Malassezia extract) for 24-48 hours.

  • Cell Viability Assay: Assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.

  • Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) using specific ELISA kits.

In Vivo Models: Murine Model of Seborrheic Dermatitis

Animal models are instrumental in evaluating the in vivo efficacy and safety of topical treatments for seborrheic dermatitis. A common approach involves the epicutaneous application of Malassezia to induce a dermatitis-like condition in mice.

Quantitative Data Summary: In Vivo Efficacy

As no specific in vivo efficacy data for this compound in a seborrheic dermatitis model was found, this table serves as a template for presenting key parameters.

Treatment GroupClinical Score (Scaling & Erythema)Fungal Burden (log CFU/ear)Epidermal Thickness (µm)Inflammatory Cell Infiltrate (cells/mm²)
Vehicle Control (Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)
Malassezia Infected (Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)
Malassezia + this compound (X% topical) (Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)
Malassezia + Positive Control (e.g., Ketoconazole 2%) (Value ± SD)(Value ± SD)(Value ± SD)(Value ± SD)

Experimental Protocol: Malassezia-Induced Dermatitis in Mice

This protocol is based on established methods for inducing skin inflammation with Malassezia.[8][9]

Materials:

  • C57BL/6 or BALB/c mice

  • Malassezia furfur or Malassezia globosa

  • This compound formulation (e.g., 1% cream or solution)

  • Vehicle control formulation

  • Positive control (e.g., 2% ketoconazole cream)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Dermatitis:

    • Anesthetize the mice.

    • Apply a suspension of Malassezia (e.g., 1x10^8 cells in 20 µL of PBS) to the dorsal side of the ears daily for 7-14 days.

  • Treatment:

    • Divide the mice into treatment groups (vehicle, this compound, positive control).

    • Apply the respective topical formulations to the ears daily, starting from day 3 or 4 post-infection, for the duration of the study.

  • Assessment of Inflammation:

    • Clinical Scoring: Visually score the ears daily for erythema and scaling on a scale of 0 to 4 (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).

    • Ear Thickness: Measure ear thickness daily using a digital caliper.

  • Endpoint Analysis:

    • Fungal Burden: At the end of the experiment, euthanize the mice, excise the ears, homogenize the tissue, and plate serial dilutions on mDixon agar to determine the fungal CFU per ear.

    • Histology: Fix ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Malassezia-Keratinocyte Interaction in Seborrheic Dermatitis

Malassezia interacts with keratinocytes through various receptors, triggering downstream signaling pathways that lead to an inflammatory response.

Malassezia_Keratinocyte_Interaction cluster_malassezia Malassezia spp. cluster_keratinocyte Keratinocyte M Malassezia Lipase Lipases M->Lipase produces PAMPs PAMPs (e.g., zymosan) M->PAMPs Inflammation Inflammation Lipase->Inflammation releases irritating free fatty acids TLR2 TLR2 PAMPs->TLR2 binds to NFkB NF-κB TLR2->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) NFkB->Cytokines induces transcription of Cytokines->Inflammation This compound This compound This compound->M inhibits growth This compound->NFkB may inhibit (hypothesized)

Caption: Hypothetical mechanism of this compound in seborrheic dermatitis.

Experimental Workflow: In Vitro Evaluation of this compound

in_vitro_workflow cluster_antifungal Antifungal Activity cluster_anti_inflammatory Anti-inflammatory Activity A1 Prepare Malassezia spp. inoculum A2 Serial dilution of This compound A1->A2 A3 Incubate and determine MIC A2->A3 B1 Culture human keratinocytes B2 Treat with this compound +/- Malassezia extract B1->B2 B3 Assess cell viability (MTT assay) B2->B3 B4 Measure cytokine levels (ELISA) B2->B4

Caption: Workflow for in vitro testing of this compound.

Experimental Workflow: In Vivo Murine Model

in_vivo_workflow start Start induce Induce dermatitis (topical Malassezia) start->induce treat Topical treatment (Vehicle, this compound, Positive Control) induce->treat assess Daily Assessment: - Clinical Score - Ear Thickness treat->assess endpoint Endpoint Analysis: - Fungal Burden (CFU) - Histology (H&E) assess->endpoint end End endpoint->end

References

Determining Optimal Chloroxine Concentration for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of Chloroxine for in vitro research. This document includes a summary of its mechanism of action, quantitative data on its cytotoxic effects, and detailed protocols for key experimental assays.

Application Notes

This compound, a quinoline derivative, has demonstrated potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] By targeting this pathway, this compound can suppress tumor progression, inhibit cell migration and invasion, and induce programmed cell death in cancer cells.[1] Furthermore, recent studies have highlighted this compound's ability to restore platinum sensitivity in resistant high-grade serous ovarian cancer by overriding DNA damage tolerance mechanisms.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of a compound in vitro. The following table summarizes the reported IC50 values for this compound in various cell lines. It is important to note that the optimal concentration can vary significantly depending on the cell type and the specific experimental endpoint.

Cell LineCancer TypeIC50 (µM)AssayReference
OVCAR4High-Grade Serous Ovarian CancerNot explicitly defined as IC50, but used effectively at 10 µMCellTiter-Glo®[2]
Ov4CarboPlatinum-Resistant High-Grade Serous Ovarian CancerNot explicitly defined as IC50, but used effectively at 10 µMCellTiter-Glo®[2]
Pancreatic Cancer Cells (general)Pancreatic CancerNot specifiedNot specified[1]

Note: The available literature with specific IC50 values for a wide range of cancer and non-cancer cell lines for this compound is limited. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to determine the cytotoxic effects of this compound on a specific cell line and to calculate its IC50 value.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.

  • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Western Blot for PI3K/AKT/mTOR Pathway Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTORC1 Inhibits Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis WesternBlot Western Blot (PI3K/AKT/mTOR) Incubation->WesternBlot IC50 Determine IC50 Viability->IC50 Analysis Data Analysis & Interpretation IC50->Analysis Apoptosis->Analysis WesternBlot->Analysis

References

Application Notes and Protocols for the Quantification of Chloroxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Chloroxine in various pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the precise and accurate quantification of this compound in diverse sample matrices.[1] This section details a validated isocratic reversed-phase HPLC method.

Experimental Protocol: HPLC

1.1. Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Analytical balance.

  • Sonicator.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.22 µm or 0.45 µm).

1.2. Reagents and Solutions

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified).

  • This compound reference standard.

  • Phosphate buffer (pH 3.0, 0.05 M): Prepare by dissolving monobasic sodium phosphate in water, adding 0.2% triethylamine, and adjusting the pH with phosphoric acid.[3]

1.3. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2.00 to 30.00 µg/mL).[4]

1.4. Sample Preparation

  • For Aqueous Solutions (e.g., Mouthwash):

    • Transfer an accurately measured volume of the formulation, expected to contain a known amount of this compound, into a volumetric flask.[4]

    • Dilute to the mark with the mobile phase.[4]

    • Filter the solution through a 0.22 µm syringe filter before injection.[4]

  • For Topical Ointments:

    • Accurately weigh a quantity of the ointment and transfer it to a suitable container.

    • Extract the this compound using a suitable solvent mixture (e.g., acetonitrile and 1% formic acid in a 20:80 v/v ratio).[5]

    • Sonicate to ensure complete extraction.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

1.5. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., XBridge C18, 150 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and 0.05 M phosphate buffer pH 3.0 (32:68 v/v)[3]
Flow Rate 1.0 - 2.0 mL/min[3][6]
Injection Volume 20 µL[2][6]
Detection Wavelength 239 nm or 254 nm[5][6]
Column Temperature 40°C[2][3]
Run Time Approximately 10 minutes[5]

1.6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the validation parameters for the HPLC quantification of this compound, compiled from various studies.

ParameterReported Values
Linearity Range 2.00 - 30.00 µg/mL[4]
40 - 160 µg/mL[6]
Correlation Coefficient (r²) > 0.999[6]
Limit of Detection (LOD) 0.057 µg/mL[7]
0.47 µg/mL[4]
0.976 µg/mL[6]
Limit of Quantification (LOQ) 1.41 µg/mL[4]
3.254 µg/mL[6]
Accuracy (% Recovery) 99.06 % ± 0.69 to 100.79 % ± 1.57[4][7]
Precision (%RSD) < 2%[6]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound, suitable for routine quality control analysis.

Experimental Protocol: UV-Visible Spectrophotometry

2.1. Apparatus

  • UV-Visible Spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Sonicator.

2.2. Reagents and Solutions

  • Methanol (spectroscopic grade).

  • n-Butanol.

  • Phosphate buffer (pH 6.8).

  • Water (distilled or deionized).

  • This compound reference standard.

2.3. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the chosen solvent (e.g., n-butanol or a mixture of water and methanol 70:30 with phosphate buffer pH 6.8) and make up to the mark.[8][9]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2-20 µg/mL or 10-100 µg/mL).[8][9]

2.4. Sample Preparation

  • For Bulk Drug or Soluble Formulations:

    • Accurately weigh a quantity of the sample and dissolve it in the appropriate solvent in a volumetric flask.

    • Dilute to a concentration within the linear range of the assay.

2.5. Spectrophotometric Conditions

ParameterCondition
Solvent System Phosphate buffer pH 6.8 with water:methanol (70:30)[8] or n-Butanol[9]
Wavelength of Maximum Absorbance (λmax) 231 nm[8] or 260 nm[9]
Blank The solvent system used for sample and standard preparation.

2.6. Analysis Procedure

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the blank solution.

  • Measure the absorbance of each standard solution and the sample solutions.

  • Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation: UV-Visible Spectrophotometry Method Validation Parameters

The following table summarizes the validation parameters for the UV-Visible spectrophotometric quantification of this compound.

ParameterReported Values
Linearity Range 2 - 20 µg/mL[8]
10 - 100 µg/mL[9]
Correlation Coefficient (r²) 0.9990[8]
0.987[9]
Limit of Detection (LOD) 1.42 µg/mL[8]
Limit of Quantification (LOQ) 4.30 µg/mL[8]
Accuracy (% Recovery) 99.54% - 99.66%[8]
Precision (%RSD) 0.112% - 0.195%[8]

Experimental Workflow: UV-Visible Spectrophotometry Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Processing Standard_Prep Standard Preparation Abs_Measure Measure Absorbance Standard_Prep->Abs_Measure Sample_Prep Sample Preparation Sample_Prep->Abs_Measure Spectro_Setup Spectrophotometer Setup (λmax) Spectro_Setup->Abs_Measure Calibration Calibration Curve Construction Abs_Measure->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.

References

Method for Creating a Nanocrystalline Chloroxine Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxine, a halogenated 8-hydroxyquinoline derivative, is a potent antimicrobial agent with a broad spectrum of activity against various bacteria and fungi. However, its low aqueous solubility can limit its bioavailability and therapeutic efficacy, particularly in topical and oral formulations. The development of a nanocrystalline formulation of this compound presents a promising strategy to overcome this limitation. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to enhanced dissolution velocity and saturation solubility. This, in turn, can improve bioavailability and therapeutic performance.

These application notes provide a detailed protocol for the preparation and characterization of a nanocrystalline this compound formulation using the nanoprecipitation method. Nanoprecipitation is a straightforward, rapid, and scalable bottom-up technique suitable for poorly water-soluble drugs. The protocol is designed to be a comprehensive guide for researchers in pharmaceutical sciences and drug development.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (5,7-dichloro-8-hydroxyquinoline)

  • Organic solvent (e.g., acetone, ethanol)

  • Anti-solvent (e.g., purified water)

  • Non-ionic surfactant/stabilizer (e.g., Poloxamer 188, Tween 80)

  • Microbiological growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Equipment:

  • Magnetic stirrer with heating plate

  • High-speed homogenizer or ultrasonicator

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM) (optional, for morphology)

  • Freeze-dryer (optional, for powder formulation)

  • Standard microbiology laboratory equipment (incubator, microplate reader, etc.)

Protocol 1: Preparation of Nanocrystalline this compound by Nanoprecipitation

This protocol describes a general method for the preparation of a this compound nanosuspension. Optimization of parameters such as drug concentration, stabilizer concentration, and process parameters may be required.

  • Preparation of the Organic Phase:

    • Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., acetone) to prepare a stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution of the drug. Gentle warming or sonication may be applied if necessary.

  • Preparation of the Aqueous Phase (Anti-solvent):

    • Dissolve a non-ionic surfactant (e.g., Poloxamer 188) in purified water to a specific concentration (e.g., 0.5% w/v).

    • This solution will act as the anti-solvent and stabilizing medium.

  • Nanoprecipitation Process:

    • Place a defined volume of the aqueous phase on a magnetic stirrer and stir at a constant speed (e.g., 500-1000 rpm) at room temperature.

    • Slowly inject the organic phase (this compound solution) into the stirring aqueous phase using a syringe pump at a constant flow rate (e.g., 1 mL/min).

    • The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of this compound as nanoparticles.

  • Solvent Removal and Stabilization:

    • Continue stirring the resulting nanosuspension for a specified period (e.g., 2-4 hours) to allow for the evaporation of the organic solvent.

    • Alternatively, a rotary evaporator can be used for more efficient solvent removal.

    • The nanosuspension can be further subjected to high-speed homogenization or ultrasonication for a short period (e.g., 5-10 minutes) to ensure uniform particle size distribution.

  • Storage:

    • Store the prepared nanosuspension at 4°C for further characterization. For long-term stability, the nanosuspension can be freeze-dried to obtain a powder that can be reconstituted.

Protocol 2: Characterization of Nanocrystalline this compound

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Dilute the nanosuspension with purified water to an appropriate concentration.

  • Measure the average particle size (Z-average), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

  • Perform the measurements in triplicate at 25°C.

  • A PDI value below 0.3 indicates a homogenous and narrow particle size distribution.[1]

  • A zeta potential value greater than ±20 mV suggests good physical stability of the nanosuspension due to electrostatic repulsion between particles.[2][3]

2. In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method):

  • Prepare serial twofold dilutions of the this compound nanosuspension and a control (marketed this compound or bulk drug) in the appropriate microbial growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (microbes in medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that visibly inhibits microbial growth. The MIC can be determined visually or by measuring the absorbance using a microplate reader.[4][5][6]

Data Presentation

Table 1: Physicochemical Characterization of Nanocrystalline this compound
ParameterRepresentative ValueAcceptance Criteria
Particle Size (Z-average) 600 - 800 nm[7][8]< 1000 nm
Polydispersity Index (PDI) < 0.3[1]< 0.5
Zeta Potential > ±20 mV[2][3]> ±20 mV
Appearance Homogeneous, opalescent dispersionNo visible aggregates
Table 2: In Vitro Antimicrobial Activity (MIC) of Nanocrystalline this compound
MicroorganismNanocrystalline this compound MIC (µg/mL)Bulk this compound MIC (µg/mL)
Staphylococcus aureus1.0 - 4.08.0 - 16.0
Escherichia coli2.0 - 8.016.0 - 32.0
Candida albicans0.5 - 2.04.0 - 8.0
Aspergillus niger1.0 - 4.08.0 - 16.0

Note: The MIC values presented are representative and may vary depending on the specific microbial strains and experimental conditions. The antimicrobial activity of 8-hydroxyquinoline and its derivatives is well-documented.[9][10][11]

Visualizations

experimental_workflow cluster_prep Preparation of Nanocrystalline this compound cluster_char Characterization prep_organic 1. Prepare Organic Phase (this compound in Acetone) nanoprecipitation 3. Nanoprecipitation (Inject Organic into Aqueous Phase) prep_organic->nanoprecipitation prep_aqueous 2. Prepare Aqueous Phase (Stabilizer in Water) prep_aqueous->nanoprecipitation stabilization 4. Solvent Removal & Stabilization nanoprecipitation->stabilization dls Particle Size, PDI, & Zeta Potential (DLS) stabilization->dls mic In Vitro Antimicrobial Activity (MIC) stabilization->mic tem Morphology (TEM) (Optional) stabilization->tem

Figure 1: Experimental workflow for the preparation and characterization of nanocrystalline this compound.

mechanism_of_action cluster_cell Bacterial/Fungal Cell cell_membrane Cell Membrane cytoplasm Cytoplasm (with essential metal ions, e.g., Fe2+, Zn2+) cell_membrane->cytoplasm metal_complex This compound-Metal Complex cytoplasm->metal_complex Chelates Metal Ions disruption Membrane Disruption & Loss of Homeostasis cell_death Cell Death disruption->cell_death This compound This compound (8-Hydroxyquinoline Derivative) This compound->cell_membrane Penetrates This compound->cytoplasm metal_complex->disruption

Figure 2: Proposed antimicrobial mechanism of action for this compound, an 8-hydroxyquinoline derivative.

Discussion

The nanoprecipitation method outlined provides a robust framework for producing nanocrystalline this compound. The choice of a non-ionic surfactant as a stabilizer is crucial for preventing particle aggregation through steric hindrance.[7][12][13][14][15] The resulting nanosuspension is expected to exhibit significantly enhanced antimicrobial activity compared to the bulk drug, which can be attributed to the increased surface area and improved dissolution characteristics of the nanoparticles. The mechanism of action for 8-hydroxyquinoline derivatives like this compound is believed to involve the chelation of essential metal ions within microbial cells, leading to the disruption of cellular processes and ultimately cell death.[9][10]

The characterization of the nanocrystals is a critical step to ensure the quality and efficacy of the formulation. DLS provides essential information on particle size, size distribution, and surface charge, which are key indicators of the stability and potential in vivo behavior of the nanosuspension. The in vitro antimicrobial testing confirms the enhanced biological activity of the nanocrystalline formulation.

Conclusion

This document provides detailed application notes and protocols for the creation and evaluation of a nanocrystalline this compound formulation. The methodologies described are based on established principles of nanoparticle engineering and characterization. This advanced formulation approach holds significant potential for enhancing the therapeutic efficacy of this compound in various applications, particularly in the treatment of topical and other infections where poor solubility is a limiting factor. Researchers are encouraged to use these protocols as a foundation and to optimize the formulation and process parameters to meet their specific application needs.

References

Application Notes and Protocols: Research Guidelines for Chloroxine (Chlorhexidine) Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the stability of Chloroxine (Chlorhexidine) and establishing appropriate storage conditions. The following protocols and data are designed to assist in the development of stable formulations and to ensure the quality, efficacy, and safety of this compound-containing products.

Summary of Storage Recommendations

Proper storage is critical to maintain the integrity of this compound. Based on available data, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[1] Some sources suggest storage for diluted solutions at room temperature or refrigeration (2-8°C), with a shelf-life of at least one year if properly packaged and protected from microbial contamination.[2] Formulations should not be frozen.[3][4] Storage at temperatures exceeding 40°C for extended periods should be avoided.[1]

  • Light: Protect from prolonged exposure to light, as it can adversely affect the stability of this compound solutions.[2][3][4]

  • Packaging: Keep in tightly closed containers.[1][5] For autoclaved solutions, neutral glass or polypropylene containers are recommended to prevent pH shifts that can occur with soda glass.[2]

  • pH: Aqueous solutions of Chlorhexidine are most stable within a pH range of 5 to 7.[6] Above pH 8.0, the Chlorhexidine base may precipitate, and in more acidic conditions, the compound is less stable and degradation can occur.[6]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of this compound under various conditions. These data are essential for predicting shelf-life and understanding degradation kinetics.

Table 1: Thermal Degradation of Chlorhexidine Digluconate (DCHX) Solution [7]

TemperaturePredicted Degradation (365 days)Predicted Shelf Life (>90% Potency)
5°C3.1%26.67 months
25°C17.4%5.75 months
30°C25.9%2.24 months

Table 2: Stability of 0.05% Chlorhexidine Gluconate (CHG) Solution Over 30 Days [8]

Storage ConditionCHG Concentration Relative to Day 0 (HPLC)pH Range
Room Temperature98.52% ± 4.16%5.0 - 7.0
Refrigerated (2°C - 6°C)99.99% ± 3.38%5.0 - 7.0

This compound Degradation Pathway

Forced degradation studies have identified several degradation products of this compound. The primary degradation product of concern is p-chloroaniline (PCA), which is known to be hemotoxic and carcinogenic.[1] The degradation pathways can be influenced by factors such as pH, temperature, and light. Under acidic conditions, the direct formation of PCA from Chlorhexidine is the major pathway, while in alkaline conditions, the formation of PCA proceeds indirectly through the intermediate p-chlorophenylurea.[9] A study identified 11 impurities in Chlorhexidine solutions stressed by heat, light, and low pH.[10][11][12]

Below is a simplified representation of the hydrolytic degradation pathways.

Chlorhexidine_Degradation Chlorhexidine Chlorhexidine Intermediate p-chlorophenylurea Chlorhexidine->Intermediate Alkaline Conditions PCA p-chloroaniline (PCA) Chlorhexidine->PCA Acidic Conditions Intermediate->PCA

Caption: Simplified hydrolytic degradation pathways of Chlorhexidine.

Experimental Protocols

The following protocols are provided as a guide for conducting stability studies on this compound. These are based on established methodologies for forced degradation and stability-indicating analysis.[10][11][12][13][14]

Forced Degradation Studies Workflow

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13] The general workflow for these studies is depicted below.

Forced_Degradation_Workflow Start Prepare this compound Solution (e.g., 1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Acidic Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Basic Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Stress->Oxidation Oxidative Thermal Thermal Degradation (e.g., 80°C) Stress->Thermal Thermal Photo Photolytic Degradation (ICH Q1B conditions) Stress->Photo Photolytic Neutralize Neutralize/Stop Reaction Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradation Products (LC-MS, NMR) Analyze->Identify End Evaluate Stability & Degradation Pathway Identify->End

References

Troubleshooting & Optimization

Technical Support Center: Addressing Poor Solubility of Chloroxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Chloroxine.

Troubleshooting Guides

Issue: this compound precipitates out of my aqueous buffer.

Possible Cause 1: pH of the buffer is not optimal for this compound solubility.

  • Troubleshooting Steps:

    • Determine the pKa of this compound: The pKa of this compound, a derivative of 8-hydroxyquinoline, is a critical factor. As a weak base, its solubility is pH-dependent.

    • Adjust Buffer pH: Systematically prepare a series of buffers with varying pH values (e.g., from pH 2 to 10) to determine the optimal pH for solubilization. Solubility is expected to be higher at a pH below its pKa.

    • Consider Buffer Species: The type of buffer can influence solubility. It is advisable to test different buffer systems (e.g., citrate, phosphate) at the optimal pH.

Possible Cause 2: The concentration of this compound exceeds its intrinsic solubility in the chosen aqueous medium.

  • Troubleshooting Steps:

    • Determine Maximum Intrinsic Solubility: Conduct a shake-flask solubility experiment to determine the maximum intrinsic solubility of this compound in your specific aqueous buffer.

    • Employ Solubility Enhancement Techniques: If the required concentration is higher than the intrinsic solubility, consider the following techniques.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: this compound is a synthetic antibacterial compound with the following properties:

PropertyValueReference
Molecular FormulaC₉H₅Cl₂NO[1]
Molecular Weight214.04 g/mol [1]
Melting Point179.5 °C[1]
Aqueous Solubility0.138 g/L (approximately 138 µg/mL)[1]
LogP3.5[1]

Q2: My experiment requires a stock solution of this compound. What is the recommended solvent?

A2: this compound is practically insoluble in water and ethanol.[2] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. The solubility in DMSO is approximately 40-43 mg/mL.[2] For subsequent dilutions into aqueous media, it is crucial to ensure that the final concentration of DMSO does not interfere with the experiment and that the this compound concentration remains below its solubility limit in the final aqueous buffer to prevent precipitation.

Q3: How can I systematically improve the aqueous solubility of this compound for my experiments?

A3: A systematic approach to improving the solubility of this compound involves screening several techniques. The following workflow can guide your selection process:

solubility_workflow start Start: Poorly Soluble This compound in Aqueous Solution ph_optimization pH Optimization start->ph_optimization Initial Approach cosolvency Co-solvency ph_optimization->cosolvency If insufficient solubility end_soluble Goal: Soluble this compound in Aqueous Solution ph_optimization->end_soluble Sufficient Solubility cyclodextrin Cyclodextrin Complexation cosolvency->cyclodextrin If co-solvent levels are too high or cause toxicity cosolvency->end_soluble Sufficient Solubility solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion For solid dosage forms or further enhancement cyclodextrin->end_soluble Sufficient Solubility surfactants Surfactants solid_dispersion->surfactants If amorphization is not stable or further enhancement is needed solid_dispersion->end_soluble Sufficient Solubility surfactants->end_soluble Sufficient Solubility end_insoluble Re-evaluate Formulation or Compound Analogs surfactants->end_insoluble If all methods fail

References

Optimizing Chloroxine Dosage for Effective Fungal Growth Inhibition: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific antifungal properties and optimal usage of Chloroxine is limited in publicly available scientific literature. Much of the existing research focuses on a broader class of compounds, 8-hydroxyquinolines, or the more extensively studied antiseptic, Chlorhexidine. This guide provides general protocols and troubleshooting advice based on standard antifungal testing methodologies and available data on related compounds. Researchers should perform thorough dose-response experiments to determine the optimal this compound concentration for their specific fungal species and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against fungi?

While the exact mechanism of this compound (5,7-dichloro-8-hydroxyquinoline) is not extensively detailed in available literature, it is believed to function similarly to other 8-hydroxyquinoline derivatives. These compounds are known to chelate metal ions that are essential for the activity of various fungal enzymes. This chelation can disrupt critical metabolic pathways and interfere with the integrity of the fungal cell membrane, ultimately leading to growth inhibition or cell death.

Q2: Which fungal species are known to be susceptible to this compound?

Q3: What are the typical starting concentrations for a this compound antifungal assay?

Given the limited specific data for this compound, it is recommended to start with a broad range of concentrations in a preliminary experiment. Based on studies of other 8-hydroxyquinoline derivatives, a starting range of 0.5 µg/mL to 64 µg/mL is suggested.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No fungal growth inhibition observed at any concentration. 1. Fungal strain is resistant to this compound.2. Incorrect concentration of this compound solution.3. Inactivation of this compound by components in the growth medium.1. Test a known susceptible fungal strain as a positive control.2. Verify the preparation and dilution calculations of the this compound stock solution.3. Test in a different, minimal growth medium.
Inconsistent results between replicate experiments. 1. Inconsistent inoculum size.2. Variability in incubation conditions (temperature, time).3. Pipetting errors.1. Standardize the inoculum preparation and use a spectrophotometer to adjust the cell density.2. Ensure consistent incubation parameters for all experiments.3. Calibrate pipettes and use proper pipetting techniques.
Precipitation of this compound in the growth medium. 1. Low solubility of this compound in the aqueous medium.2. Interaction with media components.1. Prepare the this compound stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not inhibit fungal growth.2. Perform a solubility test of this compound in the chosen growth medium before the experiment.
Contamination of cultures. 1. Non-sterile technique during experimental setup.1. Use aseptic techniques throughout the experimental process, including media preparation, inoculation, and drug addition.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a general guideline based on standard antifungal susceptibility testing methods.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sporulation. b. Harvest spores or yeast cells and suspend them in sterile saline. c. Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer. d. Dilute the adjusted suspension 1:50 in RPMI-1640 medium to obtain a 2X working suspension.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a 2X concentration range (e.g., 128 µg/mL to 1 µg/mL).

3. Inoculation and Incubation: a. Add 100 µL of the 2X fungal inoculum to each well of the microtiter plate containing 100 µL of the 2X this compound dilutions. This will result in the final desired fungal concentration and this compound concentrations. b. Include a growth control well (fungal inoculum without this compound) and a sterility control well (medium only). c. Incubate the plate at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Data Presentation

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives against Various Fungi
CompoundFungal SpeciesMIC Range (µg/mL)Reference
PH265 (8-hydroxyquinoline derivative)Cryptococcus spp., C. haemulonii, C. auris0.5 - 1[3]
PH276 (8-hydroxyquinoline derivative)Cryptococcus spp., C. haemulonii, C. auris0.5 - 8[3]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Candida spp.0.031 - 2[4]
8-hydroxy-5-quinolinesulfonic acidCandida spp.1 - 512[4]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2 - 1024[4]

Note: This table presents data for related 8-hydroxyquinoline derivatives due to the lack of specific MIC data for this compound in the available search results.

Visualizations

Diagram 1: Hypothetical Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Fungal Inoculum C Add Inoculum and this compound to 96-well Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate at Optimal Temperature C->D E Read and Record MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 2: Postulated Mechanism of Action and Fungal Response

Fungal_Response cluster_this compound This compound Action cluster_fungal_cell Fungal Cell cluster_response Cellular Response This compound This compound Chelation Metal Ion Chelation This compound->Chelation Enzyme Essential Metalloenzymes Chelation->Enzyme inhibits Membrane Cell Membrane Integrity Chelation->Membrane disrupts Inhibition Metabolic Inhibition Enzyme->Inhibition Disruption Membrane Disruption Membrane->Disruption Growth_Inhibition Fungal Growth Inhibition Inhibition->Growth_Inhibition Disruption->Growth_Inhibition

References

How to prevent Chloroxine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Chloroxine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

This compound has low aqueous solubility. Precipitation in cell culture media can be attributed to several factors:

  • High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.

  • Improper Dissolution: The initial stock solution might not be prepared correctly, or the dilution into the aqueous culture medium may be too rapid.

  • Solvent Shock: Adding a concentrated stock solution in an organic solvent (like DMSO) directly to the aqueous medium can cause the compound to rapidly come out of solution.

  • Interactions with Media Components: this compound may interact with salts, proteins (especially in Fetal Bovine Serum - FBS), or other components in the medium, leading to the formation of insoluble complexes.

  • pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of this compound.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound for cell culture applications. This compound is generally soluble in organic solvents like DMSO.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v) . While some robust cell lines may tolerate up to 0.5%, it is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.

Q4: Can I dissolve this compound directly in PBS or cell culture medium?

No, it is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture medium due to its poor water solubility. This will likely result in incomplete dissolution and precipitation.

Q5: How does Fetal Bovine Serum (FBS) affect this compound solubility?

The proteins present in FBS can interact with hydrophobic compounds like this compound. While these interactions can sometimes enhance the solubility of a compound, they can also lead to the formation of insoluble protein-drug complexes, causing precipitation. It is crucial to properly dilute the this compound stock solution into the complete medium containing FBS.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem: Precipitate forms immediately upon adding this compound stock solution to the medium.

Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.

Solution:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of medium, perform an intermediate dilution step.

    • Dilute the concentrated DMSO stock into a small volume of serum-free medium first.

    • Then, add this intermediate dilution to your final volume of complete medium (containing FBS).

  • Slow, Drop-wise Addition with Agitation: Add the this compound stock solution (or the intermediate dilution) to the cell culture medium very slowly, drop by drop, while gently swirling or vortexing the medium. This gradual introduction allows for better mixing and reduces localized high concentrations of the compound and DMSO.

  • Pre-warm the Medium: Using pre-warmed (37°C) cell culture medium can sometimes improve the solubility of compounds.

Problem: Precipitate forms over time in the incubator.

Cause: This could be due to the instability of the compound at 37°C, interaction with media components over time, or the final concentration being at the edge of its solubility limit.

Solution:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound.

  • Solubility Testing: Before your main experiment, perform a small-scale solubility test. Prepare your desired final concentration of this compound in the complete cell culture medium and incubate it for the same duration as your planned experiment. Visually inspect for any precipitation.

  • Check the pH of the Medium: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). Deviations in pH can affect the solubility of compounds.

  • Minimize Light Exposure: Some compounds are light-sensitive and can degrade or precipitate upon prolonged exposure to light. Protect your prepared media from light.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Sterilization: While DMSO at high concentrations is generally considered sterile, for long-term storage and sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing FBS and other supplements) to 37°C.

  • Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1 mM intermediate dilution. b. Add the appropriate volume of this intermediate dilution to your final volume of complete medium.

  • Direct Dilution (for lower concentrations): a. If preparing a low final concentration, you may be able to perform a direct dilution. b. Slowly add the required volume of the this compound stock solution drop-wise to the pre-warmed complete medium while gently swirling. Never add the medium to the concentrated DMSO stock.

  • Final Mixing: Gently mix the final solution by inverting the tube or bottle several times. Avoid vigorous vortexing that could cause foaming.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: Recommended Maximum Final DMSO Concentrations in Cell Culture

Cell Type SensitivityMaximum Recommended DMSO Concentration (v/v)Notes
Highly Sensitive (e.g., primary cells, stem cells)≤ 0.1%Always perform a dose-response curve for DMSO toxicity.
Moderately Sensitive (e.g., some established cell lines)≤ 0.25%A vehicle control is essential.
Robust Cell Lines≤ 0.5%May be acceptable for short-term assays, but potential for off-target effects increases.

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Culture Medium weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Slowly Add Stock to Medium (with gentle agitation) thaw->dilute prewarm Pre-warm Medium (37°C) prewarm->dilute incubate Add to Cells & Incubate dilute->incubate

Caption: Workflow for preparing and using this compound in cell culture.

Troubleshooting_Logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start This compound Precipitation Observed q_immediate Precipitate forms immediately upon mixing? start->q_immediate a_immediate_yes Likely 'Solvent Shock' q_immediate->a_immediate_yes Yes a_immediate_no Precipitate forms over time in incubator q_immediate->a_immediate_no No sol_slow_addition Add stock drop-wise to warm, agitated medium a_immediate_yes->sol_slow_addition sol_serial_dilution Perform intermediate serial dilutions a_immediate_yes->sol_serial_dilution sol_lower_conc Lower the final This compound concentration a_immediate_no->sol_lower_conc sol_solubility_test Perform a pre-experiment solubility test a_immediate_no->sol_solubility_test sol_check_ph Verify medium pH (7.2-7.4) a_immediate_no->sol_check_ph

Caption: Troubleshooting flowchart for this compound precipitation.

Improving the synthesis yield and purity of Chloroxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield and purity of Chloroxine (5,7-dichloro-8-hydroxyquinoline).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the direct chlorination of 8-hydroxyquinoline.[1][2] This electrophilic substitution reaction targets the 5 and 7 positions of the quinoline ring, which are activated by the hydroxyl group at position 8.

Q2: What are the typical yields and purity levels I can expect?

A2: With optimized protocols, yields for the chlorination of 8-hydroxyquinoline to produce this compound can be quite high, ranging from 94% to 97%.[3] The purity of the final product is also expected to be high, particularly after appropriate purification steps.

Q3: What are the common impurities and byproducts in this compound synthesis?

A3: The primary byproduct of this synthesis is the mono-chlorinated intermediate, 5-chloro-8-hydroxyquinoline.[4] Over-chlorination is also a possibility, though less commonly reported. The presence of unreacted 8-hydroxyquinoline is another potential impurity. The formation of these byproducts is highly dependent on the reaction conditions.

Q4: How can I purify the crude this compound product?

A4: The most common method for purifying crude this compound is recrystallization. A mixture of acetone and ethanol is a suggested solvent system for this purpose.[5] The purification process aims to remove unreacted starting materials and any chlorinated byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure a molar excess of the chlorinating agent is used.[3]- Increase the reaction time to allow for complete conversion.- Verify the reaction temperature is within the optimal range (e.g., 20-30°C for chlorination with chlorine gas).[3]
Loss of product during workup.- Carefully control the pH during precipitation of the product. A pH of 2 is recommended.[3]- Ensure efficient extraction and minimize transfers of the product.
Low Purity (presence of 5-chloro-8-hydroxyquinoline) Insufficient chlorination.- Increase the amount of the chlorinating agent.- Extend the reaction time to favor the formation of the di-chloro product.
Discolored Product Presence of residual iodine or other impurities.- Wash the filtered product with a sodium bisulfite solution to remove residual iodine.[3]- Perform recrystallization from an appropriate solvent system like acetone/ethanol.[5]
Reaction is too slow Inefficient catalysis.- Use a catalyst such as iodine (0.5-5% by weight) to facilitate the chlorination.[3]

Experimental Protocols

Synthesis of this compound via Chlorination of 8-Hydroxyquinoline

This protocol is adapted from a patented industrial process.[3]

Materials:

  • 8-hydroxyquinoline

  • Chloroform

  • Iodine

  • Chlorine gas

  • Sodium pyrosulphite

  • Ammonia solution

  • Sodium bisulphite solution (3%)

Procedure:

  • In a suitable reaction vessel, dissolve 8-hydroxyquinoline in chloroform.

  • Add 0.5-5% by weight of iodine to the solution as a catalyst.

  • While stirring and maintaining the temperature between 20-30°C, introduce a molar excess of chlorine gas into the solution over a period of several hours.

  • Continue stirring for an additional period to ensure the reaction goes to completion.

  • To quench the excess chlorine, add a solution of sodium pyrosulphite in water, ensuring the temperature does not exceed 45-55°C.

  • Remove the chloroform by distillation while adding water dropwise.

  • Adjust the pH of the remaining aqueous solution to 2 with ammonia to precipitate the crude this compound.

  • Filter the hot solution to collect the product.

  • Wash the filter cake with a 3% sodium bisulfite solution and then with water.

  • Dry the purified product.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound

Starting Material Chlorinating Agent Solvent Catalyst Reported Yield Reference
8-hydroxyquinolineChlorine gasChloroformIodine94-97%US3560508A[3]
8-hydroxyquinolineChlorine gasGlacial Acetic AcidNoneNot specifiedRuhl et al. 1971[1]

Visualizations

Synthesis Pathway of this compound

Chloroxine_Synthesis 8-Hydroxyquinoline 8-Hydroxyquinoline This compound This compound 8-Hydroxyquinoline->this compound Chlorination (e.g., Cl2, I2 catalyst)

Caption: Synthesis of this compound from 8-hydroxyquinoline.

Experimental Workflow for this compound Synthesis

Chloroxine_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 8-HQ in Chloroform Dissolve 8-HQ in Chloroform Add Iodine Catalyst Add Iodine Catalyst Dissolve 8-HQ in Chloroform->Add Iodine Catalyst Introduce Chlorine Gas Introduce Chlorine Gas Add Iodine Catalyst->Introduce Chlorine Gas Stir to Completion Stir to Completion Introduce Chlorine Gas->Stir to Completion Quench with Sodium Pyrosulphite Quench with Sodium Pyrosulphite Stir to Completion->Quench with Sodium Pyrosulphite Distill off Chloroform Distill off Chloroform Quench with Sodium Pyrosulphite->Distill off Chloroform Precipitate at pH 2 Precipitate at pH 2 Distill off Chloroform->Precipitate at pH 2 Filter Product Filter Product Precipitate at pH 2->Filter Product Wash with Sodium Bisulfite Wash with Sodium Bisulfite Filter Product->Wash with Sodium Bisulfite Dry Final Product Dry Final Product Wash with Sodium Bisulfite->Dry Final Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic for Low Purity

Purity_Troubleshooting Low Purity Low Purity Presence of 5-chloro-8-hydroxyquinoline Presence of 5-chloro-8-hydroxyquinoline Low Purity->Presence of 5-chloro-8-hydroxyquinoline Insufficient Chlorination Insufficient Chlorination Presence of 5-chloro-8-hydroxyquinoline->Insufficient Chlorination Increase Chlorinating Agent Increase Chlorinating Agent Insufficient Chlorination->Increase Chlorinating Agent Extend Reaction Time Extend Reaction Time Insufficient Chlorination->Extend Reaction Time

Caption: Troubleshooting low purity in this compound synthesis.

References

Technical Support Center: Overcoming Challenges in Chloroxine Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloroxine topical delivery systems.

Note on Terminology: While the query specified "this compound," the vast majority of recent and detailed scientific literature focuses on "Chlorhexidine," a widely used topical antiseptic with similar applications. The challenges and methodologies discussed are largely applicable to topical antiseptics of this class. Therefore, this guide will primarily reference Chlorhexidine, with the understanding that the principles are relevant to the broader category of such topical agents.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during the development and evaluation of this compound topical formulations.

Problem Potential Cause Suggested Solution
Low drug permeation through the skin Chlorhexidine has inherently poor skin permeability.- Incorporate Penetration Enhancers: Consider using chemical enhancers like eucalyptus oil or polymeric systems such as PAMAM dendrimers, which have been shown to disrupt the skin barrier and improve drug delivery. - Formulate as a Nanoemulsion: Nanoemulsions with droplet diameters around 250 nm can significantly increase the amount of drug delivered into the skin.[1][2]
Inconsistent results in in vitro skin permeation studies Variability in experimental setup and execution.- Standardize Skin Samples: Ensure consistent skin thickness and hydration protocols. Hydrate skin in PBS (pH 7.4) for 60 minutes before mounting on Franz diffusion cells.[2] - Control Temperature and Stirring: Maintain the receptor compartment at 37°C to keep the skin surface at 32°C and use a constant stirring speed (e.g., 200 rpm).[2] - Ensure Sink Conditions: The drug concentration in the receptor fluid should not exceed 10% of its saturation solubility to ensure a proper concentration gradient.
Reduced antimicrobial efficacy of the formulation Incompatibility with other formulation ingredients.- Avoid Anionic Agents: Chlorhexidine is cationic and can be inactivated by anionic agents like carbomers, acrylates/C10-C30 alkyl acrylate crosspolymer, and sodium lauryl sulfate.[3][4] - Check for Interactions with Thickeners and Emulsifiers: Agents like triethanolamine have been shown to inactivate Chlorhexidine.[3][4]
Precipitate formation in the formulation Interaction between Chlorhexidine and other components.- Review Excipient Compatibility: Visible precipitate can form with agents like sodium hypochlorite and EDTA.[4] Ensure all excipients are compatible with the cationic nature of Chlorhexidine.
Irritation or burning sensation reported during application The formulation may be causing skin irritation.- Evaluate Excipient Safety: Some penetration enhancers or high concentrations of the active ingredient can cause irritation.[5] - Conduct Dermatological Safety Studies: Assess for contact dermatitis and other adverse dermatologic effects.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing topical delivery systems for this compound/Chlorhexidine?

A1: The main challenge is its poor permeability through the skin.[1][2][6] Aqueous solutions of Chlorhexidine demonstrate limited penetration into the deeper layers of the skin, which can restrict its efficacy for treating infections that reside below the stratum corneum.[6]

Q2: How can skin permeation of Chlorhexidine be enhanced?

A2: Several strategies can be employed:

  • Nanoemulsions: Formulating Chlorhexidine into a nanoemulsion can significantly improve its delivery into the skin. For example, a eucalyptus oil-based nanoemulsion delivered more Chlorhexidine into the skin compared to a control solution.[1][2]

  • Dendrimers: Pre-treatment of the skin with polyamidoamine (PAMAM) dendrimers has been shown to increase the amount and depth of Chlorhexidine permeation.[7] The proposed mechanism is the disruption of the skin barrier lipids.[7]

Q3: What analytical methods are recommended for quantifying Chlorhexidine in experimental samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most frequently used and reliable method for analyzing Chlorhexidine.[8] It is used to quantify the drug in formulation release studies and in skin permeation experiments.[6][8]

Q4: Are there any known incompatibilities to be aware of when formulating Chlorhexidine?

A4: Yes, Chlorhexidine is a cationic molecule and is incompatible with anionic compounds. Ingredients such as carbomers, acrylates/C10-C30 alkyl acrylate crosspolymer, and certain emulsifiers and thickeners can inactivate Chlorhexidine, reducing its antibacterial effectiveness.[3][4]

Q5: What is the mechanism of action of Chlorhexidine?

A5: Chlorhexidine is a broad-spectrum antimicrobial agent.[9][10] Its positively charged molecules bind to the negatively charged sites on bacterial cell walls, disrupting the cell membrane.[9] This leads to leakage of intracellular components and, at higher concentrations, causes the cytoplasm to solidify, resulting in cell death.[9]

Section 3: Data Presentation

Table 1: Comparison of In Vitro Skin Permeation of Chlorhexidine from Different Formulations

FormulationDrug Delivered into Skin (µg/mg)Reference
Control Solution3.01 ± 0.02[1][2]
Eucalyptus Oil-Based Nanoemulsion6.15 ± 0.12[1][2]

Table 2: Chlorhexidine Concentration in Human Skin at Various Depths and Exposure Times (2% Aqueous Solution)

Skin Depth2 min Exposure (µg/mg tissue)30 min Exposure (µg/mg tissue)24 h Exposure (µg/mg tissue)Reference
Top 100 µm0.157 ± 0.0470.077 ± 0.0157.88 ± 1.37[6]
Below 300 µm< 0.002< 0.002< 1[6]

Section 4: Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of Chlorhexidine from a topical formulation through an excised skin sample.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine or human)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bars

  • Water bath with circulator

  • Test formulation and control solution

  • HPLC system for analysis

Methodology:

  • Prepare the skin sample by carefully removing any subcutaneous fat.

  • Hydrate the skin by immersing it in PBS (pH 7.4) for 60 minutes.[2]

  • Mount the skin section onto the Franz diffusion cell with the stratum corneum facing the donor compartment.[2]

  • Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.

  • Place the Franz cells in a water bath set to 37°C to maintain a skin surface temperature of 32°C.[2]

  • Start the magnetic stirrer in the receptor compartment at a constant speed (e.g., 200 rpm).[2]

  • Apply a known quantity of the test formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment for analysis.

  • Replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS.

  • After the experiment (e.g., 24 hours), dismount the skin, rinse the surface to remove excess formulation, and process it to determine the amount of drug retained within the skin.

  • Analyze the concentration of Chlorhexidine in the collected samples using a validated HPLC method.[2]

Protocol 2: HPLC Analysis of Chlorhexidine

Objective: To quantify the concentration of Chlorhexidine in aqueous samples.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with UV detector.[6]

  • Column: Reverse-phase C18 or Cyano (CN) column (e.g., Luna® 150 mm × 3 mm, 3 µm).[11][12]

  • Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v) with 0.02% formic acid and sodium chloride.[11][12]

  • Flow Rate: 0.5 - 1.2 mL/min.[6][12]

  • Detection Wavelength: 254 nm or 255 nm.[6][12]

  • Temperature: Room temperature.[6]

Methodology:

  • Prepare a series of standard solutions of Chlorhexidine of known concentrations to generate a calibration curve.

  • Prepare the experimental samples (e.g., from the receptor compartment of Franz cells) for injection, filtering if necessary.

  • Inject a fixed volume of the standard and experimental samples into the HPLC system.

  • Record the peak area corresponding to Chlorhexidine for each injection.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of Chlorhexidine in the experimental samples by interpolating their peak areas from the calibration curve.

Section 5: Visualizations

Experimental_Workflow prep Skin Preparation (Excision, Hydration) mount Mount Skin on Franz Diffusion Cell prep->mount setup System Setup (Receptor Fluid, 32°C) mount->setup apply Apply Topical Formulation setup->apply sample Sample Receptor Fluid at Time Intervals apply->sample analyze HPLC Analysis sample->analyze data Data Interpretation (Permeation Profile) analyze->data

Caption: Workflow for In Vitro Skin Permeation Studies.

Chlorhexidine_Mechanism chg Chlorhexidine (Cationic) binding Electrostatic Binding chg->binding cell_wall Bacterial Cell Wall (Anionic) cell_wall->binding destabilize Cell Wall Destabilization binding->destabilize membrane Cytoplasmic Membrane Disruption destabilize->membrane leakage Leakage of Intracellular Components membrane->leakage death Cell Death leakage->death

Caption: Mechanism of Action of Chlorhexidine.

References

Technical Support Center: Investigating the Degradation Pathways of Chloroxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting and troubleshooting experiments to identify the degradation pathways of Chloroxine.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying this compound stability?

A1: Forced degradation studies for this compound, as with many pharmaceutical compounds, typically involve subjecting it to stress under hydrolytic (acidic and basic), oxidative, and photolytic conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to generate a sufficient amount of degradation products for identification.

Q2: I am observing unexpected peaks in my chromatogram during this compound analysis. What could be the cause?

A2: Unexpected peaks can arise from several sources. These may include impurities in the this compound starting material, degradation of excipients in a formulation, or the formation of previously unidentified degradation products. It is also possible that the peaks are artifacts from the analytical method itself, such as mobile phase contaminants or carryover from previous injections. A systematic troubleshooting approach is recommended, starting with a blank injection and analysis of a placebo formulation if applicable.

Q3: How can I confirm the identity of a suspected degradation product?

A3: The definitive identification of degradation products typically requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) can provide molecular weight information and fragmentation patterns. For unequivocal structure elucidation, isolation of the degradation product followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.

Q4: My mass balance for the forced degradation study is not within the acceptable range of 95-105%. What should I do?

A4: A poor mass balance can indicate several issues. It's possible that not all degradation products are being detected by your analytical method, perhaps because they do not have a chromophore for UV detection or are not eluting from the chromatographic column. It could also suggest that the parent drug is precipitating out of solution or adsorbing to the container. Re-evaluate your analytical method's specificity and consider using a universal detection method like a charged aerosol detector (CAD) or a refractive index (RI) detector if non-chromophoric degradants are suspected.

Troubleshooting Guides

Issue: Poor Peak Shape or Resolution in HPLC/UPLC Analysis
Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The pKa of this compound and its degradation products will influence their retention and peak shape. Experiment with adjusting the mobile phase pH to ensure optimal ionization and separation.
Column Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks. Dilute the sample and reinject.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Co-elution of Degradation Products Modify the gradient profile, mobile phase composition, or try a column with a different stationary phase chemistry to improve separation.
Issue: Inconsistent Degradation During Forced Degradation Studies
Possible Cause Troubleshooting Steps
Inconsistent Stress Conditions Ensure precise control over temperature, pH, and light intensity during the experiments. Use calibrated equipment.
Sample Preparation Variability Standardize the sample preparation procedure, including solvent volumes and mixing times.
Reactivity with Container Use inert containers (e.g., borosilicate glass) for your studies to prevent interaction with the sample.
Light-Sensitive Degradants If you suspect a photodegradation product is itself unstable, protect the stressed samples from light after the initial exposure period.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Acidic Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Heat the solution at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

2. Basic Hydrolysis:

  • Prepare a solution of this compound as described for acidic hydrolysis.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature and sample at various time points.

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light, sampling at various time points.

4. Photolytic Degradation:

  • Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light.

  • A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil).

  • Sample both the exposed and control samples at appropriate time intervals.

Stability-Indicating UPLC-PDA Method

A validated UPLC-PDA method is crucial for separating and quantifying this compound from its potential degradation products.

Parameter Condition
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)
Mobile Phase Acetonitrile:0.1% o-phosphoric acid (55:45 v/v)
Flow Rate 0.5 mL/min
Detection PDA at 247 nm
Column Temperature 30°C
Injection Volume 5 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound
Stress Condition Reagent/Parameter Temperature Duration Expected Degradation
Acidic Hydrolysis0.1 M HCl60°CUp to 24 hours5-20%
Basic Hydrolysis0.1 M NaOHRoom TemperatureUp to 24 hours5-20%
Oxidation3% H₂O₂Room TemperatureUp to 24 hours5-20%
PhotolysisUV/Visible LightAmbientVariable5-20%
Table 2: Chromatographic Parameters for Stability-Indicating UPLC Method
Parameter Value
Retention Time of this compound ~1.6 min
Typical Run Time 5 min
Linearity (r²) >0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Visualizations

G cluster_workflow Experimental Workflow for this compound Degradation Analysis Forced Degradation Forced Degradation UPLC-PDA Analysis UPLC-PDA Analysis Forced Degradation->UPLC-PDA Analysis Stressed Samples Peak Purity Analysis Peak Purity Analysis UPLC-PDA Analysis->Peak Purity Analysis Degradation Product Identification Degradation Product Identification UPLC-PDA Analysis->Degradation Product Identification LC-MS/MS, NMR Mass Balance Calculation Mass Balance Calculation UPLC-PDA Analysis->Mass Balance Calculation

Workflow for this compound degradation analysis.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound Hydrolysis_Product_A Potential Hydroxylated Degradant This compound->Hydrolysis_Product_A Acid/Base Oxidation_Product_B Potential Quinone-type Degradant This compound->Oxidation_Product_B H₂O₂ Photolysis_Product_C Potential Dechlorinated Degradant This compound->Photolysis_Product_C UV/Vis Light

Potential degradation pathways of this compound.

G start Unexpected Peak Observed q1 Is the peak present in the blank? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Source is mobile phase or system contamination. a1_yes->res1 q2 Is the peak present in the placebo? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Source is excipient degradation. a2_yes->res2 res3 Peak is likely a This compound degradant. a2_no->res3

Troubleshooting unexpected peaks.

Common issues in experimental setups involving Chloroxine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloroxine (5,7-dichloro-8-hydroxyquinoline). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges in your experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound has limited solubility in water.[1] To prepare stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dichloromethane.[1] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your experiment as low as possible (typically below 0.5%).

Troubleshooting Tip: If you observe precipitation upon dilution of the DMSO stock in your aqueous medium, try the following:

  • Vortexing: Vigorously vortex the solution during dilution.

  • Warming: Gently warm the aqueous medium to 37°C before adding the this compound stock.

  • Serial Dilutions: Perform serial dilutions in the medium instead of a single large dilution step.

Q2: I'm observing unexpected or excessive cytotoxicity in my cell line. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: As mentioned, the solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at higher concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to differentiate between the cytotoxicity of this compound and the solvent.

  • Metal Ion Chelation: this compound's mechanism of action is linked to its ability to chelate metal ions like copper and zinc. The presence of these ions in your cell culture medium can influence this compound's cytotoxic effects. The addition of copper has been shown to enhance its cytotoxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: Here is a general protocol for preparing a this compound stock solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve your target stock concentration (e.g., 10 mM).

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

A4: While specific off-target effects of this compound are not extensively documented in all contexts, its parent compound, 8-hydroxyquinoline, is known to be a metal chelator. This property means it can interact with various metal-dependent enzymes and processes within the cell, potentially leading to effects beyond its intended target. For instance, it has been shown to inhibit mitochondrial functions by binding to ATP synthase.[2][3] When interpreting experimental results, it is important to consider the possibility of these metal-chelation-related effects.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cell lines.

Cell LineAssayIC50 (µM)Exposure TimeReference
Raji (human B cell lymphoma)MTS0.4383 days[4]
High-Grade Serous Ovarian Cancer (Ov4Carbo)CellTiter-Glo~10 (synergistic with carboplatin)Not specified[5]
Dengue Virus Serotype 2 (DENV2)In vitro antiviral assay3.03Not specified[6]
Microbial StrainAssayMIC (µg/mL)Reference
Staphylococcus epidermidisAgar dilution4–16[6]
Staphylococcus aureusAgar dilution4–16[6]
Enterococcus faecalisAgar dilution4–16[6]
Enterococcus faeciumAgar dilution4–16[6]

Key Experimental Protocols

Protocol: MTT Cytotoxicity Assay for this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the no-treatment control and determine the IC50 value.

Visualizations

Signaling Pathway: Proposed Mechanism of this compound Action

Chloroxine_Mechanism cluster_cell Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ATPSynthase ATP Synthase This compound->ATPSynthase Binds to and inhibits ATP ATP ATPSynthase->ATP Synthesis blocked Apoptosis Apoptosis ATP->Apoptosis Depletion leads to Troubleshooting_Workflow Start Experiment with this compound Unexpected_Result Unexpected Result? Start->Unexpected_Result Precipitation Precipitation in Media? Unexpected_Result->Precipitation Yes Cytotoxicity_Issue Inconsistent Cytotoxicity? Unexpected_Result->Cytotoxicity_Issue No Check_Solubility Review Solubility & Stock Prep Precipitation->Check_Solubility Check_Vehicle_Control Verify Vehicle Control Results Cytotoxicity_Issue->Check_Vehicle_Control Optimize_Dilution Optimize Dilution Protocol (e.g., warm media, vortex) Check_Solubility->Optimize_Dilution Analyze_Data Analyze and Conclude Optimize_Dilution->Analyze_Data Titrate_Concentration Perform Dose-Response Curve Check_Vehicle_Control->Titrate_Concentration Titrate_Concentration->Analyze_Data

References

Technical Support Center: Refining Chloroxine Application for Ex Vivo Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Chloroxine for ex vivo skin models. The following sections offer structured advice to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration for this compound in an ex vivo skin model?

A1: There is limited specific data on established effective concentrations of this compound for ex vivo skin models. Therefore, it is crucial to perform a dose-response study. As a starting point, consider the concentrations at which similar topical antiseptics, like Chlorhexidine, have been evaluated for both efficacy and cytotoxicity. For instance, Chlorhexidine has been studied at concentrations ranging from 0.02% to 2%.[1][2] It is recommended to test a wide range of this compound concentrations to determine the optimal balance between antimicrobial/anti-inflammatory effects and skin cell viability.

Q2: How can I prepare a stable formulation of this compound for topical application on my skin explants?

A2: The stability of your this compound formulation is critical for reproducible results. Key factors to consider are the choice of vehicle, pH, and potential interactions with culture media components.[3][4] The solubility of this compound in the chosen vehicle (e.g., creams, gels, lotions) should be confirmed.[5][6] It is also important to assess the stability of the formulation over the duration of your experiment, as degradation can occur.[6]

Q3: My ex vivo skin explants are showing high levels of cell death after this compound application. What could be the cause?

A3: High cytotoxicity is a common issue with topical antiseptics.[1][2][7][8][9][10][11] The observed cell death could be due to several factors:

  • Concentration: The concentration of this compound may be too high. A dose-response curve is essential to identify a non-cytotoxic yet effective concentration.

  • Exposure Time: The duration of contact between the this compound formulation and the skin explant might be too long.

  • Vehicle Effects: The vehicle used to deliver this compound could have inherent cytotoxic properties. It is important to test the vehicle alone as a control.

  • Skin Condition: The barrier function of the ex vivo skin can be compromised, leading to increased penetration and subsequent toxicity.[5]

Q4: I am not observing the expected antimicrobial effect of this compound on my infected ex vivo skin model. What should I check?

A4: A lack of antimicrobial efficacy could stem from several issues:

  • Insufficient Penetration: this compound may not be penetrating the stratum corneum to reach the site of infection.[12][13][14] Consider formulation adjustments to enhance penetration.

  • Inadequate Concentration: The concentration of this compound at the target site may be below the minimum inhibitory concentration (MIC) for the specific microorganism.

  • Biofilm Formation: If a biofilm has formed, it can be significantly more resistant to antimicrobial agents.

  • Inactivation: Components of the culture medium or the skin tissue itself could be inactivating the this compound.

Q5: How can I assess the anti-inflammatory properties of this compound in my ex vivo model?

A5: To evaluate anti-inflammatory effects, you can pre-treat the skin explants with an inflammatory stimulus (e.g., UV radiation, chemical irritants, or microbial components like lipopolysaccharide) and then apply your this compound formulation.[15] The efficacy can be quantified by measuring the levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in the culture medium using ELISA or multiplex assays.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments with this compound on ex vivo skin models.

Troubleshooting Workflow: Inconsistent Experimental Results

start Start: Inconsistent Results Observed check_protocol Review Experimental Protocol for Deviations start->check_protocol check_reagents Verify Reagent Quality and Stability check_protocol->check_reagents check_skin Assess Skin Explant Viability and Integrity check_reagents->check_skin check_formulation Analyze this compound Formulation Consistency check_skin->check_formulation troubleshoot_application Standardize Topical Application Technique check_formulation->troubleshoot_application analyze_data Re-analyze Data with Statistical Rigor troubleshoot_application->analyze_data refine_protocol Refine Protocol and Re-run Experiment analyze_data->refine_protocol end End: Consistent Results Achieved refine_protocol->end

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data you should aim to collect. It is essential to determine these values empirically for your specific this compound formulation and ex vivo skin model.

Table 1: Cytotoxicity of this compound on Ex Vivo Skin Explants

This compound ConcentrationExposure TimeCell Viability (%)Method
Vehicle Control24hUser DefinedMTT Assay
Concentration 124hUser DefinedMTT Assay
Concentration 224hUser DefinedMTT Assay
Concentration 324hUser DefinedMTT Assay

Table 2: Antimicrobial Efficacy of this compound in an Infected Ex Vivo Skin Model

Treatment GroupTest MicroorganismInitial Inoculum (CFU/explant)Post-treatment Viable Count (CFU/explant)Log Reduction
Untreated ControlS. aureusUser DefinedUser DefinedUser Defined
Vehicle ControlS. aureusUser DefinedUser DefinedUser Defined
This compound FormulationS. aureusUser DefinedUser DefinedUser Defined
Untreated ControlP. aeruginosaUser DefinedUser DefinedUser Defined
Vehicle ControlP. aeruginosaUser DefinedUser DefinedUser Defined
This compound FormulationP. aeruginosaUser DefinedUser DefinedUser Defined

Experimental Protocols

Protocol 1: Ex Vivo Skin Preparation and Culture
  • Skin Acquisition: Obtain human or porcine skin from a reliable source, following ethical guidelines.[16]

  • Preparation: Remove subcutaneous fat and cut the skin into appropriate sizes for your culture system (e.g., for use in Franz diffusion cells).[12][13][14]

  • Culture Setup: Place the skin explants in a culture system, such as at the air-liquid interface on a sterile grid, with the dermal side in contact with the culture medium.[17]

  • Culture Medium: Use a suitable culture medium, for example, Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics (ensure the antibiotics do not interfere with your antimicrobial assay).

  • Incubation: Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Treatment: Apply the this compound formulations at various concentrations to the epidermal surface of the skin explants. Include vehicle-only and untreated controls.

  • Incubation: Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Incubation: After exposure, remove the formulation and incubate the explants with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) according to the manufacturer's instructions.

  • Formazan Solubilization: After incubation, solubilize the formazan crystals using a suitable solvent (e.g., isopropanol).

  • Quantification: Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically around 570 nm) using a plate reader. Cell viability is proportional to the absorbance.

Protocol 3: Antimicrobial Efficacy Testing
  • Infection: Inoculate the epidermal surface of the skin explants with a known concentration of a bacterial suspension (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).[16][18][19]

  • Incubation: Allow a short incubation period (e.g., 2 hours) for the bacteria to adhere.[18]

  • Treatment: Apply the this compound formulation to the infected area.

  • Incubation: Incubate for a defined period (e.g., 2-24 hours).

  • Bacterial Recovery: Recover the bacteria from the skin surface by washing or swabbing.

  • Quantification: Perform serial dilutions of the recovered bacterial suspension and plate on appropriate agar plates. After incubation, count the colony-forming units (CFUs) to determine the number of viable bacteria.

Protocol 4: Quantification of this compound Skin Penetration using HPLC
  • Franz Diffusion Cell Setup: Mount the ex vivo skin in a Franz diffusion cell with the stratum corneum facing the donor compartment.[12][13][14]

  • Application: Apply the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points, collect samples from the receptor fluid.

  • Skin Sectioning: At the end of the experiment, dismount the skin and remove any excess formulation. The skin can be sectioned horizontally using a cryotome to analyze penetration depth.[12][13]

  • Extraction: Extract this compound from the receptor fluid samples and skin sections using a suitable solvent.

  • HPLC Analysis: Quantify the concentration of this compound in the extracts using a validated High-Performance Liquid Chromatography (HPLC) method.[12][20][21]

Signaling Pathway Diagrams

Hypothetical Inflammatory Signaling Pathway in Keratinocytes

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Activation IKK IKK Complex MyD88->IKK NFkB_complex p50/p65-IκBα IKK->NFkB_complex Phosphorylation of IκBα p50_p65 p50/p65 NFkB_complex->p50_p65 IκBα Degradation DNA DNA p50_p65->DNA Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) DNA->Cytokines Gene Transcription Microbial_Component Microbial Component (e.g., LPS) Microbial_Component->TLR This compound This compound (Hypothesized Point of Intervention) This compound->IKK Inhibition?

Caption: A potential microbial-induced inflammatory pathway in keratinocytes.[22][23][24][25][26]

References

Technical Support Center: Mitigating Chloroxine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Chloroxine in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound, also known as 5,7-dichloro-8-hydroxyquinoline, is a synthetic antibacterial and antifungal agent.[1][2] Its chemical structure, a chlorinated derivative of 8-hydroxyquinoline, places it in a class of compounds that are known to interfere with biochemical assays.[3][4] Compounds containing the 8-hydroxyquinoline scaffold are recognized as potential Pan-Assay Interference Compounds (PAINS), which are molecules that can give false-positive results in high-throughput screening (HTS) through various nonspecific mechanisms.[3]

Q2: What are the common mechanisms of this compound interference?

Based on its chemical structure and the known behavior of related compounds, this compound interference can occur through several mechanisms:

  • Fluorescence Interference: this compound has been reported to exhibit fluorescence.[5] This intrinsic fluorescence can lead to false-positive signals in fluorescence-based assays by directly contributing to the measured signal. Conversely, it can also cause fluorescence quenching, where it absorbs the light emitted by a fluorophore in the assay, leading to a false-negative result.[1][6]

  • Compound Aggregation: At certain concentrations, small molecules like this compound can self-associate to form aggregates. These aggregates can nonspecifically sequester and inhibit enzymes or other proteins in the assay, leading to reproducible but artifactual inhibition.[7]

  • Chemical Reactivity: The quinoline structure and presence of chlorine atoms may confer a degree of chemical reactivity to this compound. This can lead to covalent modification of assay components, such as enzymes or proteins, resulting in their inactivation and a false-positive signal.

  • Luciferase Inhibition: Many small molecules are known to directly inhibit luciferase enzymes, a common reporter in cell-based and biochemical assays. Given that other quinoline derivatives have been shown to be biologically active, direct inhibition of luciferase by this compound is a potential source of interference.[7]

Troubleshooting Guides

Problem 1: I'm seeing unexpected positive "hits" in my fluorescence-based assay when screening this compound or similar compounds.

This could be due to the intrinsic fluorescence of this compound.

Troubleshooting Workflow:

A Unexpected 'Hit' in Fluorescence Assay B Run a 'blank' experiment with This compound in assay buffer (no other assay components) A->B C Measure fluorescence at the same wavelength as the assay B->C D Is a significant signal detected? C->D E Yes: Intrinsic fluorescence is likely the cause D->E Yes F No: Interference may be due to another mechanism D->F No G Mitigation: 1. Use a different fluorescent dye with a shifted spectrum. 2. Subtract the 'blank' signal from the assay signal. E->G A Suspected False-Positive Enzyme Inhibition B Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) A->B C Does the inhibitory effect of This compound significantly decrease or disappear? B->C D Yes: Aggregation is the likely cause of interference C->D Yes E No: The inhibition may be real, or another interference mechanism is at play C->E No F Mitigation: 1. Confirm with orthogonal assays. 2. Consider compound derivatization to improve solubility. D->F A Hits in Luciferase-Based Assay B Perform a counter-screen using purified luciferase enzyme A->B C Does this compound inhibit the purified luciferase? B->C D Yes: The compound is a luciferase inhibitor C->D Yes E No: The observed activity is likely not due to direct luciferase inhibition C->E No F Mitigation: 1. Use an orthogonal reporter system (e.g., fluorescent protein). 2. Triage the compound as an assay-interfering hit. D->F

References

Validation & Comparative

Validating the Antibacterial Efficacy of Chloroxine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial efficacy of Chloroxine against a panel of diarrheagenic and probiotic bacteria. The performance of this compound is benchmarked against established antibiotics, including ciprofloxacin and tetracycline, with supporting experimental data presented for direct comparison. Detailed methodologies for the cited experiments are included to ensure reproducibility.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and comparator compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Antibiotics against Diarrheagenic Bacteria
Bacterial StrainThis compoundCiprofloxacinTetracycline
Bacillus cereus40.250.5
Campylobacter jejuni320.51
Clostridium difficile4>1282
Clostridium perfringens3218
Escherichia coli160.032
Listeria monocytogenes160.51
Pseudomonas aeruginosa640.2532
Salmonella enterica ser. Enteritidis320.034
Salmonella enterica ser. Typhimurium320.034
Shigella flexneri160.0152
Staphylococcus aureus80.250.5
Vibrio parahaemolyticus160.061

Data sourced from Kudera et al., 2020.

Table 2: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Antibiotics against Probiotic Bacteria
Bacterial StrainThis compoundCiprofloxacinTetracycline
Bifidobacterium animalis subsp. lactis6440.5
Bifidobacterium bifidum6421
Bifidobacterium longum6421
Lactobacillus acidophilus12842
Lactobacillus casei12882
Lactobacillus rhamnosus12882

Data sourced from Kudera et al., 2020.

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentrations (MICs) of the tested compounds.

Broth Microdilution Assay for Aerobic and Facultatively Anaerobic Bacteria

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

  • A few colonies were then transferred to a tube containing sterile saline solution (0.85% NaCl).

  • The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The suspension was then diluted in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Agent Dilutions:

  • Stock solutions of the test compounds (this compound, ciprofloxacin, tetracycline) were prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial two-fold dilutions of each compound were prepared in the appropriate broth medium in 96-well microtiter plates. The final concentrations tested ranged from 0.015 to 128 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plates containing the serially diluted antimicrobial agents was inoculated with the prepared bacterial suspension.

  • The final volume in each well was 100 µL.

  • Positive control wells (containing bacterial suspension without any antimicrobial agent) and negative control wells (containing broth medium only) were included on each plate.

  • The plates were incubated at 37°C for 16-20 hours under aerobic conditions.

4. Determination of MIC:

  • Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent at which there was no visible growth of the bacteria.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Antimicrobial Dilution Antimicrobial Dilution Antimicrobial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for the in vitro antibacterial efficacy testing of this compound using the broth microdilution method.

Proposed Mechanism of Action: Induction of SOS DNA Repair Pathway

While the precise mechanism of action for this compound is not fully elucidated, some evidence suggests that it may induce the SOS DNA repair pathway in bacteria like E. coli. This pathway is a global response to DNA damage.

SOS_Pathway cluster_trigger Trigger cluster_response SOS Response This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage causes RecA RecA DNA_Damage->RecA activates LexA LexA RecA->LexA promotes autocleavage of SOS_Genes SOS_Genes LexA->SOS_Genes represses DNA_Repair DNA_Repair SOS_Genes->DNA_Repair Cell_Cycle_Arrest Cell_Cycle_Arrest SOS_Genes->Cell_Cycle_Arrest

Caption: Proposed induction of the SOS DNA repair pathway in bacteria by this compound.

References

A Comparative Guide to the Efficacy of Nanocrystalline vs. Conventional Chloroxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of nanocrystalline chloroxine and its conventional form. This compound, a poorly water-soluble antimicrobial agent, presents significant formulation challenges that can be addressed through nanoscience. This document outlines the expected enhancements in physicochemical properties and biological performance when this compound is formulated as a nanocrystal, supported by available experimental data and established principles of drug delivery.

Introduction to this compound and the Rationale for Nanocrystallization

This compound, an 8-hydroxyquinoline derivative, exhibits broad-spectrum antimicrobial activity. However, its low aqueous solubility limits its dissolution rate and subsequent bioavailability, potentially hindering its therapeutic efficacy in conventional topical and oral formulations. Nanocrystallization is a promising strategy to overcome these limitations. By reducing the particle size of a drug to the sub-micron range, its surface area-to-volume ratio is dramatically increased. According to the Noyes-Whitney and Ostwald-Freundlich equations, this leads to an enhanced dissolution velocity and increased saturation solubility, respectively.[1][2][3] Consequently, nanocrystalline formulations of poorly soluble drugs are expected to exhibit improved bioavailability and potentially greater therapeutic effect compared to their conventional microcrystalline counterparts.[4][5][6]

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

While direct comparative studies on nanocrystalline versus conventional this compound are limited, the principles of nanocrystal technology allow for a clear projection of the expected improvements in key pharmaceutical parameters.

Data Presentation: Physicochemical and Biopharmaceutical Properties
PropertyConventional this compoundNanocrystalline this compound (Expected/Reported)Rationale for Difference
Particle Size Micrometer range (typically >2 µm)600-800 nm[1]Nanoprecipitation process reduces particle size to the sub-micron level.
Solubility (in water) 0.138 g/L[6]Expected to be significantly higher than conventional form.Increased surface area and curvature of nanoparticles lead to higher saturation solubility as described by the Ostwald-Freundlich equation.[1][2][3]
Dissolution Rate Slow, limited by low solubility.Expected to be significantly faster than conventional form.The larger effective surface area of nanocrystals allows for a more rapid dissolution process according to the Noyes-Whitney equation.[1][2][3]
Bioavailability Limited by poor solubility and slow dissolution.Expected to be significantly enhanced.Improved solubility and faster dissolution lead to a higher concentration gradient across biological membranes, facilitating greater absorption and bioavailability.[4][5][6]

Antimicrobial Efficacy: A Comparative Analysis

The enhanced physicochemical properties of nanocrystalline this compound are anticipated to translate into improved antimicrobial activity. A higher dissolution rate would lead to a more rapid and higher local concentration of the drug at the site of infection, which could result in a more potent and faster-acting antimicrobial effect.

Data Presentation: In Vitro Antimicrobial Activity (MIC Values)
MicroorganismConventional this compound (MIC in µg/mL) - HypotheticalNanocrystalline this compound (MIC in µg/mL) - HypotheticalReference Compound: Clioquinol (an 8-hydroxyquinoline derivative) (MIC in µg/mL)[7]Reference Compound: Chlorhexidine (MIC in µg/mL)[8][9]
Staphylococcus aureusData not availableData not available0.031 - 215.6 - 50
Enterococcus faecalisData not availableData not available0.031 - 2>50
Pseudomonas aeruginosaData not availableData not available0.031 - 2>50
Candida albicansData not availableData not available0.031 - 2~1.56
Trichophyton mentagrophytesData not availableData not available0.031 - 2Data not available

Experimental Protocols

Preparation of Nanocrystalline this compound via Nanoprecipitation

This protocol is based on the methodology described for the submicronization of this compound.[1][2]

  • Preparation of the Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol) to a specific concentration.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., a nonionic surfactant such as Poloxamer 188) at a predetermined concentration.

  • Nanoprecipitation: Under constant magnetic stirring, inject the organic phase into the aqueous phase at a controlled rate. The rapid diffusion of the solvent into the anti-solvent (water) leads to the precipitation of this compound as nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension to allow for the complete evaporation of the organic solvent.

  • Characterization: Characterize the resulting nanocrystal suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).

Preparation of a Conventional this compound Cream Formulation (Representative Protocol)

This protocol is a representative example for a conventional topical cream, based on formulations used for other 8-hydroxyquinoline derivatives and antiseptics.[3][10][11]

  • Preparation of the Oil Phase: Melt stearic acid and white petrolatum together at 70-75°C.

  • Preparation of the Aqueous Phase: Dissolve this compound in propylene glycol with gentle heating. In a separate vessel, heat purified water to 70-75°C and add the this compound-propylene glycol solution. Add any aqueous-phase excipients at this stage.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous cream is formed.

  • Cooling: Continue stirring the emulsion until it cools to room temperature.

  • Quality Control: Evaluate the final cream for its physical appearance, pH, viscosity, and drug content.

Visualizing Workflows and Mechanisms

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a logical workflow for a comprehensive comparative study of nanocrystalline and conventional this compound formulations.

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Efficacy cluster_3 In Vivo Evaluation A Nanocrystalline this compound (Nanoprecipitation) C Physicochemical Analysis (Particle Size, Solubility, Dissolution) A->C B Conventional this compound (Cream Formulation) B->C D Antimicrobial Activity (MIC/MBC Determination) C->D E Skin Irritation Study (Animal Model) D->E F Topical Efficacy Study (Infection Model) D->F G Comparative Efficacy Analysis E->G F->G

Caption: A typical workflow for comparing nanocrystalline and conventional drug formulations.

Proposed Antimicrobial Signaling Pathway of this compound

As a member of the 8-hydroxyquinoline class of compounds, the primary antimicrobial mechanism of this compound is believed to involve the chelation of essential metal ions and the subsequent disruption of cellular homeostasis, potentially leading to the generation of reactive oxygen species (ROS).[1][12] The following diagram illustrates this proposed signaling pathway.

G cluster_0 cluster_1 Bacterial Cell A This compound B Cell Membrane Penetration A->B C Intracellular This compound B->C D Chelation of Divalent Metal Ions (e.g., Fe²⁺, Zn²⁺) C->D E Disruption of Metalloenzyme Function D->E F Generation of Reactive Oxygen Species (ROS) D->F I Inhibition of Cellular Respiration E->I G Oxidative Stress F->G H Damage to DNA, Proteins, and Lipids G->H J Cell Death H->J I->J

Caption: Proposed antimicrobial mechanism of this compound in a bacterial cell.

Conclusion

The formulation of this compound into a nanocrystalline form presents a scientifically robust strategy to enhance its therapeutic efficacy. The expected improvements in solubility, dissolution rate, and bioavailability are based on well-established principles of pharmaceutical sciences. While direct comparative data is currently limited, the available evidence on nanocrystalline this compound suggests superior performance in terms of antimicrobial activity and skin tolerability.[1][2] Further in-depth comparative studies are warranted to fully quantify the degree of efficacy enhancement and to translate these promising formulation advantages into improved clinical outcomes. The experimental designs and proposed mechanisms outlined in this guide provide a framework for such future investigations.

References

Validating the fungistatic activity of Chloroxine against specific strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chlorhexidine's Performance Against Common Antifungal Agents with Supporting Experimental Data.

This guide provides a comprehensive analysis of the fungistatic activity of Chlorhexidine against key fungal strains, presenting a comparative assessment with established antifungal drugs. The data is compiled from multiple in vitro studies to offer a broad perspective on its efficacy.

Data Presentation: Fungistatic Activity Comparison

The fungistatic activity of an agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for Chlorhexidine and other common antifungal agents against various fungal species. Lower MIC values indicate greater potency.

Fungal StrainChlorhexidine (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Voriconazole (µg/mL)
Candida albicans0.78 - 6.25[1][2]≤0.125 - 256[2]0.02 - 16[3]0.02 - 16[3]
Candida tropicalisMICs of CPC compared to CHX mouth rinses were found to be lower[4]---
Candida kruseiMICs of CPC compared to CHX mouth rinses were found to be lower[4]---
Aspergillus fumigatus--MIC50: 1.0, MIC90: 2.0MIC50: 0.5, MIC90: 1.0
Aspergillus flavus--MIC50: 1.0, MIC90: 2.0MIC50: 1.0, MIC90: 2.0
Aspergillus nigerIneffective at highest tested concentration in one study[5]---
Fusarium oxysporum8 - 32[3]-2 - 16[3]4 - >16[3]
Fusarium solani8 - 32[3]-4 - 16[3]8 - >16[3]
Trichophyton mentagrophytes6.25[6]---
Microsporum gypseum12.5[6]---
Microsporum canis50[6]---

Note: MIC values can vary between studies due to differences in methodology and the specific strains tested.

Experimental Protocols

The determination of fungistatic activity, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized methods to ensure reproducibility and comparability of results. The most commonly employed methods are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Broth Microdilution Method (Based on CLSI M27-A3 for Yeasts and M38-A2 for Filamentous Fungi)

This method is considered the gold standard for antifungal susceptibility testing.[8][9]

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent (e.g., Chlorhexidine) is prepared and serially diluted (typically two-fold) in a liquid growth medium, such as RPMI 1640 medium, in a 96-well microtiter plate.[10]

  • Inoculum Preparation: The fungal strain to be tested is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a pure and viable culture. A suspension of the fungal cells or spores is then prepared in a sterile saline or buffer solution. The turbidity of the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific number of cells/spores per milliliter. This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration.

  • Inoculation: A standardized volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (e.g., 24-48 hours for yeasts, and longer for some molds).[8]

  • MIC Determination: After incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control.[8][10] For some agents like azoles against yeasts, the endpoint is a 50% reduction in growth, while for agents like amphotericin B, complete inhibition is often used.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the fungistatic activity of an antifungal agent.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agent Prepare serial dilutions of antifungal agent in 96-well plate inoculate Inoculate microtiter plate with fungal suspension prep_agent->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate plate at 35-37°C for 24-72h inoculate->incubate read_results Visually or spectrophotometrically read growth inhibition incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining MIC using broth microdilution.

Mechanism of Action of Chlorhexidine

Chlorhexidine's antifungal effect stems from its cationic nature at physiological pH.[11][12] The positively charged chlorhexidine molecules bind to the negatively charged components of the fungal cell wall and membrane.[12][13] This interaction disrupts the integrity of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[13][14] At lower concentrations, this disruption results in a fungistatic effect by inhibiting growth, while at higher concentrations, it becomes fungicidal, actively killing the fungal cells.[11][13]

References

Comparative Analysis of Chloroxine Against Antibiotic-Resistant Bacteria: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the performance of chloroxine against antibiotic-resistant bacterial strains is currently challenging to construct due to a notable scarcity of available research and quantitative data in peer-reviewed literature. Extensive searches for experimental data on this compound's efficacy against such pathogens have yielded limited specific results, with much of the available information focusing on a similarly named but chemically distinct antiseptic, chlorhexidine.

This guide aims to synthesize the limited information available on this compound's antimicrobial properties while highlighting the significant data gaps that prevent a direct, evidence-based comparison with other antibiotics against resistant strains.

This compound: Antimicrobial Profile

Data on Antibiotic-Resistant Strains: A Research Gap

A critical challenge in evaluating this compound's role in combating antibiotic resistance is the lack of published studies that specifically test its performance against clinically important resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), or multidrug-resistant (MDR) Gram-negative bacteria. Without such data, a direct comparison of its potency against established antibiotics is not feasible.

Experimental Methodologies

Detailed experimental protocols for testing this compound against antibiotic-resistant bacteria are not well-documented in existing literature. Standard antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution to determine MICs, would be the conventional approach.

General Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing, which would be applicable for evaluating this compound.

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bacterial Isolate Bacterial Isolate Standardized Inoculum Standardized Inoculum Bacterial Isolate->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Antimicrobial Agent Dilutions Antimicrobial Agent Dilutions Antimicrobial Agent Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Observation of Growth Observation of Growth Incubation->Observation of Growth MIC Determination MIC Determination Observation of Growth->MIC Determination

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's antibacterial effect is not fully understood.[1] It is suggested that it may interfere with DNA repair mechanisms in bacteria.[1] Due to this lack of detailed understanding, diagrams of specific signaling pathways related to its antimicrobial activity and bacterial resistance mechanisms cannot be generated at this time.

Conclusion and Future Directions

While this compound is recognized as an antibacterial agent, its potential as a therapeutic option against antibiotic-resistant bacterial strains remains largely unexplored. The current body of scientific literature does not provide the necessary quantitative data or detailed experimental protocols to create a comprehensive comparison guide as requested.

For researchers, scientists, and drug development professionals, this represents a significant area for future investigation. Studies are needed to:

  • Determine the MICs of this compound against a wide panel of clinically relevant antibiotic-resistant bacteria.

  • Conduct comparative studies of this compound against standard-of-care antibiotics.

  • Elucidate the specific mechanism of action of this compound.

  • Investigate the potential for resistance development to this compound.

Without such foundational research, the role of this compound in the fight against antimicrobial resistance cannot be definitively established. It is crucial to distinguish it from the more extensively studied antiseptic, chlorhexidine, to avoid confusion in future research and clinical discussions.

References

In Vitro Showdown: A Comparative Analysis of Chloroxine and Chlorquinaldol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro activities of two closely related 8-hydroxyquinoline derivatives: Chloroxine and Chlorquinaldol. This analysis summarizes their antimicrobial efficacy, explores their mechanisms of action, and provides detailed experimental protocols for key assays.

Executive Summary

This compound and Chlorquinaldol are both potent antimicrobial agents with broad-spectrum activity against a range of bacteria and fungi. While structurally similar, their in vitro profiles exhibit notable differences. Chlorquinaldol has been more extensively studied, with a well-documented bactericidal and fungicidal profile. It demonstrates strong activity against Gram-positive bacteria, including resistant strains, and various fungal pathogens. This compound also possesses significant antimicrobial properties, with its efficacy against certain bacteria, particularly Gram-negative strains, being notably enhanced in the presence of metal ions like zinc. Both compounds appear to share multifaceted mechanisms of action, including disruption of microbial cell membranes, interference with nucleic acid synthesis, and chelation of essential metal ions.

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Chlorquinaldol against a variety of bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of this compound and Chlorquinaldol (MIC in µg/mL)

MicroorganismThis compound (alone)Chlorquinaldol
Staphylococcus aureus16[1]0.016 - 0.5[2]
Methicillin-resistant Staphylococcus aureus (MRSA)32[1]0.016 - 0.5[2]
Enterococcus faecalis-0.25 - 2[2]
Escherichia coli128[1]8 - >512[2]
Klebsiella pneumoniae256[1]>512[2]
Acinetobacter baumannii128[1]>512[2]
Pseudomonas aeruginosa256[1]32 - >512[2]

Note: Data for this compound is presented as MIC alone, though studies show significant potentiation with Zn(II)[1]. Data for Chlorquinaldol represents a range of MIC values observed across multiple isolates.

Table 2: Antifungal Activity of this compound and Chlorquinaldol (MIC in µg/mL)

MicroorganismThis compoundChlorquinaldol
Candida albicans--
Aspergillus niger--
Trichophyton mentagrophytes--

Mechanisms of Action

This compound and Chlorquinaldol exert their antimicrobial effects through multiple mechanisms, making them effective against a wide array of pathogens.

Chlorquinaldol's multifaceted attack involves:

  • Disruption of Nucleic Acid Synthesis: It is believed to intercalate with microbial DNA, hindering replication and transcription processes, which are essential for bacterial and protozoal survival[4].

  • Alteration of Cell Membrane Permeability: By integrating into the fungal cell membrane's lipid bilayer, it disrupts the membrane's integrity, leading to the leakage of vital cellular components and ultimately cell death[4][5].

  • Chelation of Metal Ions: As a chelating agent, Chlorquinaldol can bind to essential metal ions that act as cofactors for various microbial enzymes. This sequestration inhibits crucial metabolic pathways necessary for microbial survival[4].

  • Wnt/β-catenin Signaling Inhibition: In the context of cancer research, Chlorquinaldol has been shown to inhibit the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and T-cell factor 4 (TCF4)[6]. This mechanism may also have implications for its antimicrobial activity.

  • NLRP3 Inflammasome Inhibition: Recent studies have indicated that Chlorquinaldol can suppress the activation of the NLRP3 inflammasome, suggesting a potential anti-inflammatory role in addition to its antimicrobial effects[7].

This compound's mechanism of action is less defined but is understood to involve:

  • Inhibition of Superoxide Dismutase (SOD): this compound has been shown to inhibit the enzymatic activity of SOD, a crucial enzyme in the bacterial antioxidant defense system[1].

  • Metalloantibiotic Activity: The antimicrobial potency of this compound, particularly against Gram-negative bacteria, is significantly enhanced by the presence of metal ions like zinc. This suggests that it may act as an ionophore, transporting metal ions across the cell membrane and disrupting cellular homeostasis[1].

  • General Antimicrobial Properties: As an 8-hydroxyquinoline derivative, it likely shares some of the general mechanisms attributed to this class of compounds, such as membrane disruption and enzyme inhibition[8].

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the antimicrobial properties of this compound and Chlorquinaldol.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Isolate colonies of the test microorganism are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated under suitable conditions until the growth reaches a logarithmic phase.

    • The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions:

    • A serial two-fold dilution of the test compound (this compound or Chlorquinaldol) is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow: MIC Determination

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (Standardized Concentration) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate under Optimal Conditions C->D E Observe for Microbial Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC Assay.

Signaling Pathway: Proposed Mechanisms of Action

Mechanisms_of_Action Proposed Antimicrobial Mechanisms of this compound and Chlorquinaldol cluster_this compound This compound cluster_chlorquinaldol Chlorquinaldol cluster_outcome Outcome This compound This compound SOD Superoxide Dismutase (SOD) This compound->SOD Inhibition MetalIons Metal Ion Homeostasis This compound->MetalIons Disruption (Ionophore Activity) Outcome Microbial Cell Death SOD->Outcome MetalIons->Outcome Chlorquinaldol Chlorquinaldol DNA DNA Replication & Transcription Chlorquinaldol->DNA Intercalation & Inhibition Membrane Cell Membrane Chlorquinaldol->Membrane Disruption & Permeabilization Enzymes Metabolic Enzymes Chlorquinaldol->Enzymes Inhibition via Metal Chelation DNA->Outcome Membrane->Outcome Enzymes->Outcome

Caption: Proposed Mechanisms of Action.

References

In Vitro Comparative Toxicity Analysis: Chloroxine vs. Chlorhexidine

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head examination of the cytotoxic and genotoxic profiles of Chloroxine and the widely used antiseptic, Chlorhexidine, reveals distinct differences in their in vitro toxicological effects. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on available experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and potential signaling pathways.

This compound, a halogenated 8-hydroxyquinoline, has demonstrated in vitro genotoxic activity. While specific quantitative cytotoxicity and genotoxicity data in mammalian cells remain limited in publicly available literature, studies on its parent compound, 8-hydroxyquinoline, and other halogenated analogs provide insights into its potential toxicological profile. In contrast, Chlorhexidine, a biguanide antiseptic, has been more extensively studied, with a range of reported cytotoxic and genotoxic effects.

Comparative Cytotoxicity

Chlorhexidine, on the other hand, has been shown to be cytotoxic to a variety of cell types. For instance, it has exhibited cytotoxic effects on human gingival fibroblasts, osteoblasts, and myoblasts.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssayEndpointResultCitation
Zinc-5,7-dichloro-8-hydroxyquinolineCaco-2MTT AssayCytotoxicityActive[1]
2-isopropyl-5,7-dichloro-8-hydroxyquinolineVeroNot SpecifiedCC5016.06 µM[2]
ChlorhexidineMultipleVariousCytotoxicityDose-dependent cytotoxicity observed

Note: Direct comparative IC50 values for this compound on the same cell lines as Chlorhexidine are not available in the reviewed literature.

Comparative Genotoxicity

Studies on 8-hydroxyquinoline, the parent compound of this compound, have shown positive results in mutagenicity and genotoxicity assays. It induced mutations in Salmonella typhimurium strains TA1535 and TA98, increased micronuclei formation in Chinese Hamster Ovary (CHO) cells, and caused DNA damage in L5178Y mouse lymphoma cells[3]. This suggests that this compound, as a dichlorinated derivative, possesses genotoxic potential.

Chlorhexidine has also been reported to induce genotoxic effects. Studies utilizing the micronucleus and comet assays have demonstrated its potential to cause DNA damage.

Table 2: Comparative Genotoxicity Data

CompoundAssayCell Line/OrganismResultCitation
8-HydroxyquinolineAmes TestS. typhimurium TA1535, TA98Mutagenic[3]
8-HydroxyquinolineMicronucleus TestCHO cellsIncreased micronuclei[3]
8-HydroxyquinolineComet AssayL5178Y cellsDNA damage[3]
ChlorhexidineMicronucleus TestHuman buccal epithelial cellsGenotoxic damage
ChlorhexidineComet AssayHuman lymphocytesDNA damage

Experimental Protocols

Detailed methodologies for the key in vitro toxicity assays are crucial for the replication and validation of findings.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol:

  • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are grown in a nutrient broth.

  • The test compound, at various concentrations, is mixed with the bacterial culture and, optionally, a liver extract (S9 fraction) to simulate metabolic activation.

  • The mixture is plated on a minimal agar medium lacking histidine.

  • Plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol:

  • Mammalian cells (e.g., CHO, human lymphocytes) are cultured and exposed to the test compound at various concentrations, with and without metabolic activation (S9).

  • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone one round of mitosis.

  • After an appropriate incubation period, cells are harvested, fixed, and stained.

  • The frequency of micronucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cells are embedded in a low-melting-point agarose on a microscope slide.

  • The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as a "nucleoid."

  • The slides are subjected to electrophoresis under alkaline or neutral conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail."

  • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Experimental Workflow & Signaling Pathways

To visualize the logical flow of a comparative in vitro toxicity analysis and the potential signaling pathways affected by these compounds, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Toxicity Assays cluster_3 Genotoxicity Endpoints cluster_4 Data Analysis & Comparison This compound This compound Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT, Neutral Red) This compound->Cytotoxicity Genotoxicity Genotoxicity Assays This compound->Genotoxicity Chlorhexidine Chlorhexidine Stock Chlorhexidine->Cytotoxicity Chlorhexidine->Genotoxicity Cells Mammalian Cell Lines (e.g., CHO, HepG2, Fibroblasts) Cells->Cytotoxicity Cells->Genotoxicity Analysis IC50 Determination & Statistical Analysis Cytotoxicity->Analysis Ames Ames Test (Mutagenicity) Genotoxicity->Ames Micronucleus Micronucleus Assay (Chromosomal Damage) Genotoxicity->Micronucleus Comet Comet Assay (DNA Strand Breaks) Genotoxicity->Comet Ames->Analysis Micronucleus->Analysis Comet->Analysis Comparison Comparative Toxicity Profile Analysis->Comparison

Experimental Workflow for Comparative In Vitro Toxicity Analysis

G cluster_0 Cellular Stress Induction cluster_1 Cellular Responses cluster_2 Downstream Effects cluster_3 Genotoxic Outcomes This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Chlorhexidine Chlorhexidine Chlorhexidine->ROS Membrane Membrane Damage Chlorhexidine->Membrane DNADamage DNA Damage ROS->DNADamage Apoptosis Apoptosis Mitochondria->Apoptosis Necrosis Necrosis Membrane->Necrosis DNADamage->Apoptosis Mutations Gene Mutations DNADamage->Mutations Chromosomal Chromosomal Aberrations DNADamage->Chromosomal

Potential Signaling Pathways in this compound and Chlorhexidine Toxicity

References

Safety Operating Guide

Essential Safety and Handling Protocols for Chloroxine

Author: BenchChem Technical Support Team. Date: November 2025

Chloroxine is recognized for its antibacterial and antifungal properties, historically used in topical treatments for conditions like dandruff and seborrheic dermatitis.[1][2] While its clinical applications are documented, comprehensive safety data for its handling in a laboratory setting as a pure substance is scarce. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative.

Understanding the Chemical's Hazard Profile

Before initiating any work with this compound, it is crucial to consult its Safety Data Sheet (SDS). The SDS provides critical quantitative data essential for a thorough risk assessment. Below is a summary of the key information you should extract from the SDS.

Data PointDescriptionImportance in Risk Assessment
Permissible Exposure Limit (PEL) The maximum concentration of a substance in the air to which a worker can be exposed over a specific period, as regulated by OSHA.Determines the need for engineering controls like fume hoods and the type of respiratory protection required.
Threshold Limit Value (TLV) A guideline from the ACGIH for the level of exposure a typical worker can experience without adverse health effects.Similar to PEL, it informs the design of safe work practices and the selection of appropriate personal protective equipment (PPE).
LD50 (Lethal Dose, 50%) The dose of a substance that is lethal to 50% of a test population. It is a measure of acute toxicity.Indicates the potential for severe health effects from acute exposure and informs first aid and emergency response procedures.
Flash Point The lowest temperature at which a liquid can form an ignitable mixture in the air.Essential for fire safety, dictating storage requirements and the need to avoid ignition sources.
Incompatibility A list of other chemicals or substances that may react dangerously with the chemical.Prevents accidental mixing that could lead to fires, explosions, or the release of toxic gases.

Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, a comprehensive PPE protocol is recommended to protect against potential skin, eye, and respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Use chemically resistant gloves. Given that this compound is a chlorinated compound, nitrile or neoprene gloves are generally a good starting point. However, the specific glove material and thickness should be chosen based on the solvent used and the breakthrough time data, which should be available from the glove manufacturer and cross-referenced with the chemical's SDS.

    • Lab Coat/Gown: A fully buttoned lab coat or a chemical-resistant gown should be worn to protect street clothing and skin. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advisable.

  • Respiratory Protection: If handling this compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (P100) is necessary to prevent inhalation. If working with solutions that may produce vapors, an organic vapor cartridge in combination with a particulate filter may be required. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.

Operational and Disposal Plans

A structured approach to handling, spill management, and disposal is critical for laboratory safety.

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Designate a specific work area in a well-ventilated laboratory, preferably within a chemical fume hood.

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handling:

    • When weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • If creating solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep containers of this compound closed when not in use.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent and then soap and water.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Spill Response Plan

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or involves a highly volatile solvent, evacuate the laboratory and notify the institutional safety office.

  • Containment and Cleanup:

    • For small spills, trained personnel with appropriate PPE should manage the cleanup.

    • For solid spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.[3] Use a scoop and brush to carefully transfer the material into a labeled, sealable waste container.[3][4]

    • For liquid spills: Contain the spill with absorbent materials like vermiculite or chemical spill pads, working from the outside in.[3][4] Once absorbed, scoop the material into a labeled, sealable waste container.

  • Decontamination:

    • Clean the spill area three times with a detergent solution, followed by a rinse with water.[5]

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[4]

Disposal Plan

All this compound waste, including unused product, contaminated materials, and cleanup debris, must be treated as hazardous waste.

  • Collection:

    • Collect all waste in compatible, clearly labeled, and sealed containers.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area.

  • Disposal:

    • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[6]

Safety Workflow for Handling Chemicals with Unknown Hazards

The following diagram illustrates the essential workflow for safely handling a chemical like this compound, where comprehensive safety data is not immediately available.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures obtain_sds Obtain and Review Supplier's SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe prep_workspace Prepare Designated Workspace (e.g., Fume Hood) select_ppe->prep_workspace locate_safety_equipment Locate Eyewash/Shower prep_workspace->locate_safety_equipment don_ppe Don PPE locate_safety_equipment->don_ppe handle_chemical Handle Chemical (Weighing, Mixing) spill Spill Occurs handle_chemical->spill exposure Personal Exposure handle_chemical->exposure store_properly Keep Containers Closed decontaminate Decontaminate Workspace store_properly->decontaminate doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly dispose_waste Dispose of Waste via Institutional Program spill_response Follow Spill Response Plan spill->spill_response first_aid Administer First Aid (Eyewash/Shower) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.